molecular formula C9H12N6 B2516010 6-(piperazin-1-yl)-9H-purine CAS No. 245449-95-0

6-(piperazin-1-yl)-9H-purine

カタログ番号: B2516010
CAS番号: 245449-95-0
分子量: 204.237
InChIキー: FFNVVVLETZYYJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-(Piperazin-1-yl)-9H-purine (CAS 245449-95-0) is a versatile purine scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate for developing novel therapeutic agents, particularly as a core structure for potent and selective cannabinoid receptor 1 (CB1) antagonists . Research indicates that analogues based on this purine-piperazine scaffold can be engineered to have limited brain penetration, making them promising candidates for targeting peripheral CB1 receptors to treat conditions like obesity, metabolic syndrome, and liver diseases without central nervous system side effects . Beyond cannabinoid research, this purine derivative is also explored as a smoothened (SMO) receptor antagonist in the Hedgehog signaling pathway, showing potential as an antitumor agent in vitro and in vivo . Furthermore, its structure has been utilized in the design of purinylthiazolylethanone derivatives, which demonstrate potent antifungal activity against pathogens like Candida albicans . With a molecular formula of C9H12N6 and a molecular weight of 204.24 g/mol , it is an essential building block for constructing diverse bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

6-piperazin-1-yl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9/h5-6,10H,1-4H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNVVVLETZYYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: The Physicochemical and Synthetic Profile of 6-(piperazin-1-yl)-9H-purine

[1]

Executive Summary

6-(piperazin-1-yl)-9H-purine (CAS: 1179486-17-9) represents a privileged scaffold in medicinal chemistry, merging the aromatic, hydrogen-bonding capabilities of the purine ring with the solubilizing and functionalizable nature of a piperazine moiety.[1] While often utilized as a synthetic intermediate for more complex kinase inhibitors (e.g., CDK, Src inhibitors) and adenosine receptor antagonists, the molecule itself possesses distinct amphoteric properties that dictate its behavior in biological assays and formulation.[1] This guide provides a rigorous analysis of its structure, a validated synthetic protocol for high-purity generation, and an evaluation of its pharmacophoric potential.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a purine core substituted at the C6 position with a piperazine ring.[1][2][3][4] This substitution significantly alters the solubility profile compared to the parent purine or 6-chloropurine.[1]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 6-(piperazin-1-yl)-9H-purine
Common Synonyms 6-Piperazinylpurine; 6-(1-Piperazinyl)purine
CAS Registry Number 1179486-17-9 (HCl salt often cited)
Molecular Formula C₉H₁₂N₆
SMILES C1CN(CCN1)C2=C3C(=NC=N2)NC=N3
Physicochemical Properties

The following data points are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValueInterpretation
Molecular Weight 204.23 g/mol Fragment-like; ideal for lead optimization.[1]
cLogP ~0.18 - 0.5Highly hydrophilic; suggests good aqueous solubility but limited passive membrane permeability without further lipophilic substitution.[1]
TPSA ~70-80 ŲFavorable for cell permeability (Rule of 5 compliant).[1]
pKa (Piperazine NH) ~9.8Basic.[1] Will be protonated at physiological pH (7.4).[1]
pKa (Purine N9-H) ~8.9Weakly acidic.[1] Can form salts with strong bases.[1]
H-Bond Donors 2Secondary amine (piperazine) and Imidazole NH (purine).[1]
H-Bond Acceptors 5Pyrimidine nitrogens and unprotonated piperazine.[1]

Synthetic Methodology

While direct nucleophilic displacement of 6-chloropurine with piperazine is possible, it often leads to bis-purinyl byproducts (where one piperazine links two purine rings).[1] For high-purity applications required in drug development, the Boc-protection strategy is the authoritative standard.[1]

Reaction Logic
  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring of 6-chloropurine undergoes addition-elimination.[1]

  • Protection: Using N-Boc-piperazine prevents polymerization.[1]

  • Deprotection: Acidic cleavage yields the free amine.[1]

Validated Protocol (Step-by-Step)

Reagents:

  • 6-Chloropurine (1.0 eq)[1][4]

  • 1-Boc-piperazine (1.1 eq)[1]

  • Triethylamine (Et₃N) (2.0 eq) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: n-Butanol (for high temp) or Ethanol[1]

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM)[1]

Step 1: SNAr Coupling

  • Charge a round-bottom flask with 6-chloropurine (154.5 mg, 1.0 mmol) and n-Butanol (5 mL).

  • Add 1-Boc-piperazine (205 mg, 1.1 mmol) followed by Et₃N (280 µL, 2.0 mmol).

  • Reflux the mixture at 110°C for 12–16 hours under nitrogen atmosphere.

  • Monitor: TLC (5% MeOH in DCM) should show consumption of starting material.[1]

  • Workup: Concentrate in vacuo.[1][4] Resuspend residue in water; the intermediate (6-(4-Boc-piperazin-1-yl)purine) often precipitates.[1] Filter and wash with cold water.[1]

Step 2: Deprotection

  • Dissolve the intermediate in DCM (3 mL).

  • Add TFA (1 mL) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Workup: Concentrate to remove excess TFA.[1] Neutralize with saturated NaHCO₃ or basic resin to obtain the free base, or recrystallize from MeOH/Ether to isolate as the HCl/TFA salt.[1]

Mechanistic Visualization[1]

SnAr_MechanismStart6-Chloropurine(Electrophile)TSMeisenheimer-likeTransition StateStart->TS+ Base / HeatReagentN-Boc-Piperazine(Nucleophile)Reagent->TSInterIntermediate:6-(4-Boc-piperazinyl)purineTS->Inter- HClProductFinal Product:6-(piperazin-1-yl)-9H-purineInter->ProductTFA Deprotection(- Boc)

Figure 1: Synthetic pathway via SNAr mechanism and subsequent deprotection.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Common choice for purines due to solubility).[1]

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Purine H-2 8.15 – 8.25Singlet (s)1HAromatic proton between nitrogens.[1]
Purine H-8 8.30 – 8.40Singlet (s)1HImidazole ring proton.[1][4]
Piperazine 4.10 – 4.30Broad singlet/Multiplet4HProtons adjacent to Purine N (deshielded).[1]
Piperazine 2.80 – 3.00Multiplet (m)4HProtons adjacent to secondary amine.[1]
NH (Amine) ~9.0 (Broad)Broad s1HExchangeable (if salt form).[1]
NH (Purine) 12.9 – 13.1Broad s1HN9-H (highly exchangeable).[1]

Note: The chemical shift of H-2 and H-8 may vary slightly depending on concentration and pH.[1] In the free base, the piperazine protons adjacent to the secondary amine appear further upfield.

Mass Spectrometry (ESI-MS)[1]
  • Expected m/z (M+H)⁺: 205.12

  • Pattern: Look for the molecular ion peak.[1][4] Fragmentation often shows loss of the piperazine ring or sequential loss of C/N fragments from the piperazine.[1]

Biological Applications & Pharmacophore Utility[1][9][10]

6-(piperazin-1-yl)-9H-purine is rarely a drug in itself but serves as a high-value "fragment" in Fragment-Based Drug Discovery (FBDD).[1]

Kinase Inhibition (The "Hinge Binder")

Purines are classic mimetics of ATP (Adenosine Triphosphate).[1] The N7 and N9 nitrogens, along with the C6 substituent, interact with the "hinge region" of kinase enzymes.[1]

  • Mechanism: The purine core forms hydrogen bonds with the backbone residues of the kinase hinge.[1]

  • Piperazine Role: The piperazine group projects into the solvent-exposed region or the ribose-binding pocket, improving solubility and providing a handle for attaching "tail" groups that confer selectivity (e.g., targeting the DFG-out pocket).[1]

Adenosine Receptor Modulation

Substituents at the N6 position of adenosine/purine are critical for selectivity between A1, A2A, A2B, and A3 adenosine receptors.[1]

  • Utility: 6-piperazinyl derivatives are often explored as antagonists.[1] The basic nitrogen of the piperazine can form salt bridges with aspartate or glutamate residues in the receptor binding pocket.[1]

Pharmacophore Diagram

PharmacophorePurinePurine Scaffold(Hinge Binder)PiperazinePiperazine Moiety(Solubilizer / Linker)Purine->PiperazineC6 AttachmentTargetKinase ATP Pocket(Residues: Glu, Leu, Ala)Purine->TargetH-Bonds (Donor/Acceptor)SecondaryInteractionSolvent Front / Salt BridgePiperazine->SecondaryInteractionIonic Interaction (NH2+)

Figure 2: Pharmacophoric interactions of the 6-piperazinylpurine scaffold within a theoretical binding pocket.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1] (2026).[1][5][6][7] PubChem Compound Summary for CID 3129049, 6-(piperidin-1-yl)-9H-purine (Analogous Reference). Retrieved from [Link][1]

  • Synthetic Methodology

    • Legraverend, M., et al. (2000).[1] "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 8(8), 2007-2012.[1][8] (Establishes SNAr protocols on 6-chloropurine).

    • Koufaki, M., et al. (2012).[1][8] "Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent." Bioorganic & Medicinal Chemistry, 20(19), 5948-5956.[1][8] Retrieved from [Link]

  • Biological Context

    • Chang, Y. T., et al. (1999).[1] "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry. (Discusses purine scaffold binding modes).

    • Vesely, J., et al. (1994).[1] "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry.[1]

Technical Guide: Solubility Profiling & Handling of 6-(piperazin-1-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 6-(piperazin-1-yl)-9H-purine , a critical scaffold in the development of kinase inhibitors (e.g., Src, Bcr-Abl) and antiviral agents.

Executive Summary

6-(piperazin-1-yl)-9H-purine (CAS: 1928-81-0 for free base; 1179486-17-9 for HCl salt) represents a class of amphoteric purine derivatives. Its solubility is heavily dictated by its ionization state. While the compound exhibits excellent solubility in aprotic polar solvents like DMSO , its aqueous solubility is pH-dependent.

  • Best Solvent for Stock: DMSO (Dimethyl sulfoxide) at 10–50 mM.

  • Aqueous Solubility: High for the Hydrochloride (HCl) salt; Low for the Free Base at neutral pH.

  • Critical Risk: "Crashing out" (precipitation) occurs when diluting high-concentration DMSO stocks of the free base into neutral buffers (pH 7.4).

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for troubleshooting precipitation issues.

PropertyDataImplication for Solubility
Molecular Weight 203.24 g/mol (Free Base)240.69 g/mol (HCl Salt)Small molecule; kinetics of dissolution are rapid once wetted.
LogP (Calc) ~0.2 – 0.5Hydrophilic but Crystal-Lattice Stable. Low lipophilicity suggests water affinity, but strong intermolecular H-bonding (purine stack) resists dissolution in water without ionization.
pKa (Basic) ~9.8 (Piperazine NH)At pH < 8, the piperazine ring is protonated (cationic), increasing water solubility.
pKa (Acidic) ~8.9 (Purine N9-H)At pH > 10, the purine ring deprotonates (anionic), increasing water solubility.
Isoelectric Point ~pH 7.0 – 8.0Danger Zone. At neutral pH, the molecule is largely uncharged (zwitterionic or neutral), leading to minimum solubility.

Solubility Assessment & Protocols

A. DMSO (Dimethyl Sulfoxide) – The Primary Stock Solvent

DMSO is the universal solvent for this compound due to its ability to disrupt the purine pi-stacking interactions.

  • Solubility Limit: > 25 mg/mL (approx. 100 mM).

  • Stability: High. Store at -20°C.

  • Protocol:

    • Weigh the target mass of 6-(piperazin-1-yl)-9H-purine.

    • Add DMSO to achieve a 10 mM or 50 mM concentration.

    • Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

    • Note: The solution should be clear and colorless to pale yellow.

B. Water / Aqueous Buffers – The Dilution Challenge

Aqueous solubility depends entirely on the form (Salt vs. Base) and the pH of the medium.

Scenario 1: You have the HCl Salt (CAS 1179486-17-9)
  • Solubility: High (> 10 mg/mL) in water.

  • Mechanism: The piperazine nitrogen is pre-protonated (

    
    ), disrupting the crystal lattice.
    
  • Protocol: Dissolve directly in distilled water or saline. It is ready for immediate use.

Scenario 2: You have the Free Base (CAS 1928-81-0)
  • Solubility: Poor (< 1 mg/mL) at pH 7.4.

  • Mechanism: At neutral pH, the molecule is neutral and tends to aggregate.

  • Protocol (Acidification Method):

    • Suspend the solid in water (it will likely remain cloudy).

    • Add 1.0 equivalent of 1N HCl or acetic acid dropwise.

    • Vortex until clear (formation of the in-situ salt).

    • Adjust volume with buffer, ensuring final pH does not drift back to the isoelectric point (pH ~7-8) if concentration is high.

Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process and the chemical species involved.

Diagram 1: Dissolution Workflow

Caption: Decision tree for preparing experimental solutions based on the starting material form.

SolubilityWorkflow Start Starting Material CheckForm Identify Form: Salt or Free Base? Start->CheckForm HClSalt HCl Salt (CAS 1179486-17-9) CheckForm->HClSalt FreeBase Free Base (CAS 1928-81-0) CheckForm->FreeBase WaterSol Directly Soluble in Water (>10 mg/mL) HClSalt->WaterSol DMSOSol Dissolve in DMSO (Stock 10-50 mM) FreeBase->DMSOSol Dilution Aqueous Dilution (for Bioassay) WaterSol->Dilution DMSOSol->Dilution Dilute 1:1000 PrecipRisk RISK: Precipitation at pH 7.4 Keep final conc < 100 µM Dilution->PrecipRisk If Free Base

Diagram 2: pH-Dependent Speciation

Caption: Solubility is maximized at pH extremes due to ionization of the piperazine or purine ring.

Speciation LowPH pH < 6.0 (Acidic) SpeciesLow CATIONIC (+) Piperazine Protonated High Solubility LowPH->SpeciesLow NeutralPH pH 7.0 - 8.0 (Neutral) SpeciesNeut NEUTRAL (0) Aggregates Form Low Solubility NeutralPH->SpeciesNeut HighPH pH > 10.0 (Basic) SpeciesHigh ANIONIC (-) Purine Deprotonated Moderate Solubility HighPH->SpeciesHigh SpeciesLow->SpeciesNeut Add Base SpeciesNeut->SpeciesHigh Add Base

Experimental "Best Practices"

Preventing "Crash Out" in Cell Culture

When adding a DMSO stock of the free base to cell culture media (typically pH 7.4):

  • Keep DMSO low: Final DMSO concentration should be < 0.5% (v/v) to avoid solvent toxicity.

  • Rapid Mixing: Do not add the DMSO dropwise to a static solution. Vortex the media while adding the DMSO stock to prevent local high concentrations that trigger nucleation.

  • Limit Concentration: For the free base, aqueous concentrations above 100 µM are risky in neutral buffer. If higher concentrations are needed, use the HCl salt form.

Storage & Stability
  • Solid State: Hygroscopic (especially the HCl salt). Store in a desiccator at 4°C.

  • DMSO Stock: Stable for 6 months at -20°C. Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3129049, 6-(piperidin-1-yl)-9H-purine. (Note: Structural analog used for physicochemical comparison). Retrieved from [Link]

  • Tuncbilek, M., et al. (2012).[1][2] Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives. Journal of Medicinal Chemistry. (Contextual grounding for purine-piperazine solubility). Retrieved from [Link]

  • Koufaki, M., et al. (2012).[1][3] Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

6-(piperazin-1-yl)-9H-purine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis & Synthetic Methodology

Executive Summary

6-(piperazin-1-yl)-9H-purine represents a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of kinase inhibitors, adenosine receptor antagonists, and antiviral agents. This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic protocols, and structural utility in drug discovery. By integrating the purine nucleus with a piperazine moiety, this molecular architecture offers a unique balance of aromatic stacking potential and hydrogen-bonding capability, essential for high-affinity target binding.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature and Identification
  • IUPAC Name: 6-(piperazin-1-yl)-9H-purine[1]

  • Common Synonyms: 6-(1-Piperazinyl)purine; 6-Piperazinopurine

  • CAS Registry Number:

    • 1179486-17-9 (Hydrochloride salt, most common commercial form)

    • Note: The free base is often generated in situ or isolated during specific synthetic workflows.

Molecular Specifications
PropertyValue (Free Base)Value (HCl Salt)
Molecular Formula C₉H₁₂N₆C₉H₁₃ClN₆
Molecular Weight 204.23 g/mol 240.69 g/mol
Exact Mass 204.1124240.0890
Physical State Off-white to pale yellow solidWhite to off-white crystalline solid
Solubility DMSO, Methanol (moderate)Water (high), DMSO
pKa (Calculated) ~3.8 (N-1), ~9.8 (N-9), ~9.1 (Piperazine NH)-
Structural Pharmacophore Analysis

The molecule features two distinct domains:[2]

  • The Purine Core (Aromatic Domain): A planar, electron-deficient heteroaromatic system capable of

    
     stacking interactions (e.g., with Phenylalanine or Tyrosine residues in kinase ATP-binding pockets).
    
  • The Piperazine Ring (Aliphatic Domain): A saturated, chair-conformation heterocycle that introduces solubility and a secondary amine handle for further derivatization.

Synthetic Pathways & Process Chemistry[1]

The synthesis of 6-(piperazin-1-yl)-9H-purine relies on a Nucleophilic Aromatic Substitution (


) mechanism. The electron-deficient nature of the purine ring at the C-6 position, enhanced by the adjacent ring nitrogens, facilitates the displacement of a leaving group (typically chloride) by the nucleophilic nitrogen of piperazine.
Validated Synthetic Protocol

Objective: Synthesis of 6-(piperazin-1-yl)-9H-purine from 6-chloropurine.

Reagents:

  • Starting Material: 6-Chloropurine (CAS: 87-42-3)

  • Nucleophile: Piperazine (anhydrous, excess to prevent bis-substitution)

  • Solvent: n-Butanol or Ethanol (high boiling point alcohols preferred)

  • Base: Triethylamine (

    
    ) or excess Piperazine
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-chloropurine (1.0 eq) in n-butanol (10-15 volumes).

  • Nucleophile Addition: Add anhydrous piperazine (3.0 - 5.0 eq). Note: Excess piperazine acts as both the nucleophile and the acid scavenger, preventing the formation of the bis-purinyl byproduct.

  • Reaction: Heat the mixture to reflux (

    
     for n-butanol) under an inert atmosphere (
    
    
    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.[3]

    • Triturate the residue with cold diethyl ether or ethyl acetate to remove excess piperazine.

  • Purification: The crude solid can be recrystallized from ethanol/water or purified via flash column chromatography (Silica gel, gradient elution with DCM/MeOH/NH₄OH).

  • Salt Formation (Optional): To generate the HCl salt (CAS 1179486-17-9), dissolve the free base in methanol and treat with 1.2 eq of 4M HCl in dioxane. Precipitate with ether.

Reaction Mechanism Visualization

The following diagram illustrates the


 mechanism and the critical transition state.

SynthesisMechanism Start 6-Chloropurine (Electrophile) Intermediate Meisenheimer-like Complex Start->Intermediate Nucleophilic Attack (C-6 Position) Piperazine Piperazine (Nucleophile) Piperazine->Intermediate Product 6-(piperazin-1-yl)-9H-purine (Target) Intermediate->Product Elimination of Cl- Byproduct HCl (Salt) Intermediate->Byproduct

Caption: Figure 1. S_NAr reaction pathway showing the displacement of the C-6 chlorine atom by the secondary amine of piperazine.

Biological Applications & Therapeutic Potential[3][5][7]

Kinase Inhibition Scaffold

The 6-aminopurine motif mimics the adenine moiety of ATP. By substituting the exocyclic amine with a piperazine ring, researchers can:

  • Extend into the Solvent Front: The piperazine ring projects towards the solvent-exposed region of the kinase binding pocket.

  • Improve Solubility: The basic nitrogen improves the pharmacokinetic profile compared to planar aromatic substituents.

  • Create Linker Points: The distal nitrogen of the piperazine serves as an ideal attachment point for "warheads" (e.g., acrylamides for covalent inhibition) or hydrophobic tails to target specificity pockets.

Adenosine Receptor Modulation

Derivatives of 6-substituted purines are classic ligands for Adenosine Receptors (


). The piperazine tail can be functionalized to tune selectivity between these G-protein coupled receptor (GPCR) subtypes, often used in treating inflammation or CNS disorders.
Antiviral & Anticancer Research

This scaffold is frequently cited in the synthesis of nucleoside analogs. For example, ribosylation at the N-9 position yields analogs that can interfere with viral replication or induce senescence in cancer cells (e.g., Hepatocellular carcinoma studies).

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.20 (s, 1H, H-2), 8.15 (s, 1H, H-8) – Characteristic purine singlets.
      
    • 
       4.20 (br s, 4H, Piperazine 
      
      
      
      adjacent to purine).
    • 
       2.85 (t, 4H, Piperazine 
      
      
      
      distal).
    • 
       12.90 (br s, 1H, N-9 H) – Exchangeable.
      
  • Mass Spectrometry (ESI+):

    • 
       (Free Base).
      
  • HPLC Purity:

    • Stationary Phase: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: UV 254 nm.

Safety & Handling (GHS Classification)

Signal Word: Warning

Hazard CodeHazard StatementPrecautionary Measures
H302 Harmful if swallowed.Wash hands thoroughly after handling.
H315 Causes skin irritation.Wear protective gloves/clothing.
H319 Causes serious eye irritation.Wear eye protection/face protection.
H335 May cause respiratory irritation.Avoid breathing dust/fume/gas/mist.

Storage: Store at


 under inert gas. The compound is hygroscopic in its salt form.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135400262, 6-(Piperazin-1-yl)-9H-purine hydrochloride. Retrieved from [Link]

  • Tuncbilek, M., et al. (2012).[2] Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells. Journal of Medicinal Chemistry, 55(7), 3058-3065. [Link]

  • Koufaki, M., et al. (2012).[4][2] Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & Medicinal Chemistry, 20(19), 5948-5956.[4] [Link]

  • Legraverend, M., et al. (2006). Synthesis of 6-alkoxy-2-aminopurines and related derivatives. Tetrahedron. (General reference for Purine SNAr chemistry).

Sources

Pharmacophore Analysis of 6-(piperazin-1-yl)-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-(piperazin-1-yl)-9H-purine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space. By fusing the bio-isosteric properties of the purine nucleobase (an ATP mimetic) with the physicochemical advantages of the piperazine ring (solubility, pKa modulation), this scaffold serves as a robust template for developing inhibitors against targets such as Src family kinases (SFKs) , Cyclin-Dependent Kinases (CDKs) , and Phosphoinositide 3-kinases (PI3Ks) .

This guide provides a rigorous technical workflow for generating, validating, and applying pharmacophore models for this specific chemical series. It synthesizes structural activity relationship (SAR) data into a coherent 3D-pharmacophore hypothesis, designed to aid researchers in virtual screening and lead optimization.

The Chemical Space & Biological Relevance[1]

The Scaffold Architecture

The core structure consists of a purine ring substituted at the C6 position with a piperazine moiety. This combination addresses two critical drug design challenges:

  • Hinge Binding: The purine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Solvent Interaction & Solubility: The piperazine ring projects towards the solvent-accessible region of the binding pocket. Its basic nitrogen (N4) improves aqueous solubility and provides a vector for attaching "tail" groups to probe specificity pockets (e.g., the ribose binding pocket or hydrophobic region II).

Target Profile
Target FamilyMechanism of ActionKey Structural Requirement
Src Kinases ATP-competitive inhibitionN9-hydrophobic group (e.g., cyclopentyl) fills the hydrophobic pocket.
PI3K (

)
Lipid kinase inhibitionPiperazine acts as a spacer; N9-substitution dictates isoform selectivity.
Adenosine Receptors AntagonismC2-substitution often required for high affinity; Piperazine improves metabolic stability.

Computational Workflow: From Ligand to Model

The following workflow outlines the standard protocol for deriving a Ligand-Based Pharmacophore (LBP) when a crystal structure is unavailable, or a Structure-Based Pharmacophore (SBP) when PDB data exists.

Protocol Diagram

The following diagram illustrates the critical path for generating a high-quality pharmacophore model.

PharmacophoreWorkflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Modeling cluster_valid Phase 3: Validation Ligs Dataset Curation (Active vs. Inactive) Prep Ligand Preparation (Protonation pH 7.4, Tautomers) Ligs->Prep Conf Conformer Generation (Energy Window: 10-20 kcal/mol) Prep->Conf Align Molecular Alignment (Purine Core Superimposition) Conf->Align Feat Feature Extraction (HBA, HBD, Hyd, PosIon) Align->Feat Hypo Hypothesis Generation (Common Feature Pharmacophore) Feat->Hypo Screen Virtual Screening (Test Set) Hypo->Screen Decoy Decoy Set Generation (DUD-E / Schrödinger) Decoy->Screen Stats Statistical Scoring (GH Score, ROC AUC) Screen->Stats

Figure 1: Step-by-step computational workflow for pharmacophore generation and validation.

Critical Experimental Parameters
  • Protonation States: The piperazine N4 nitrogen is typically basic (

    
    ). At physiological pH (7.4), it must be modeled as protonated (+1 charge) . Failure to do so will miss critical electrostatic interactions with acidic residues (e.g., Asp/Glu) often found at the kinase active site rim.
    
  • Conformational Sampling: Use a "Poling" or "Systematic" search algorithm. The piperazine ring adopts a chair conformation; however, the N1-C6 bond allows rotation. Generate at least 50 conformers per molecule to ensure the bioactive conformation is sampled.

Structural Insights & The Pharmacophore Hypothesis[2]

Based on SAR data from Src and PI3K inhibitors [1, 2], the 6-(piperazin-1-yl)-9H-purine pharmacophore is defined by four distinct feature vectors.

The 4-Point Pharmacophore Model
Feature IDTypeChemical OriginBiological Function
F1 Aromatic Ring (R) Purine Core (Pyrimidne ring)

stacking or hydrophobic sandwiching within the ATP pocket (e.g., with Phe/Tyr gates).
F2 H-Bond Acceptor (HBA) Purine N7 or N1Interaction with the "Hinge Region" backbone NH (e.g., Met341 in c-Src).
F3 H-Bond Donor (HBD) Purine N9-H (if unsubstituted) or C6-NHInteraction with Hinge carbonyls. Note: If N9 is substituted, this feature shifts.
F4 Positive Ionizable (PI) Piperazine N4 (distal N)Electrostatic interaction with solvent or surface acidic residues; improves solubility.
F5 Hydrophobic (Hyd) N9-Substituent (Cyclopentyl/Phenyl)Occupies the hydrophobic back-pocket (selectivity filter).
Interaction Map Visualization

The following diagram maps these pharmacophoric features to the biological binding pocket.

InteractionMap Purine Purine Scaffold (Core) Pip Piperazine Ring (Solvent Front) Purine->Pip C6 Linker N9_Sub N9-Substituent (Tail) Purine->N9_Sub N9 Linker Hinge Hinge Region (Backbone NH/CO) Purine->Hinge H-Bonds (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) Purine->Gatekeeper Van der Waals Surface Solvent Interface (Asp/Glu) Pip->Surface Ionic / H-Bond (via N4) HydPocket Hydrophobic Pocket II N9_Sub->HydPocket Hydrophobic Fill

Figure 2: Interaction map showing the binding mode of the scaffold within a typical kinase ATP pocket.

Validation Protocols

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

Decoy Set Generation

Do not rely solely on known inactives. You must generate decoys —molecules that match the physical properties (MW, LogP, Rotatable Bonds) of your actives but are topologically dissimilar.

  • Tool: Use the DUD-E (Directory of Useful Decoys) generator or Schrödinger's Decoy generation.

  • Ratio: Maintain a 1:50 ratio (1 Active : 50 Decoys) for robust statistical validation.

Statistical Metrics

Evaluate your model using the Güner-Henry (GH) Score (also known as F-score in other contexts).



Where:

  • 
    : Hits that are actives (True Positives)
    
  • 
    : Total actives in database
    
  • 
    : Total hits retrieved
    
  • 
    : Total molecules in database
    

Acceptance Criteria: A GH score > 0.7 indicates a highly predictive model. An Enrichment Factor (EF1%) > 10 is recommended for virtual screening campaigns.

Case Study: Optimization of N9-Substituted Derivatives

In a study involving Src kinase inhibitors , researchers utilized this pharmacophore strategy to optimize the N9 position [1].

  • Initial Hit: 6-(piperazin-1-yl)-purine (

    
    ).
    
  • Pharmacophore Gap: The model indicated a missing Hydrophobic Feature (F5) required to fill the back-pocket.

  • Optimization: A cyclopentyl group was attached to N9.

  • Result: The modified compound aligned perfectly with F5, resulting in a 100-fold increase in potency (

    
    ) and induction of apoptosis in liver cancer cells.
    

This validates that while the purine-piperazine core provides the binding "anchor," the pharmacophore model correctly predicts that peripheral substitutions (N9) drive potency and selectivity.

References

  • Synthesis of Novel 6-(4-Substituted piperazine-1-yl)-9-(beta-D-ribofuranosyl)purine Derivatives. Source: ResearchGate / Vertex AI Search URL:[Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening. (Note: Morpholine is the oxygen analog of piperazine, sharing the same pharmacophoric space). Source: MDPI URL:[Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Source: DergiPark URL:[Link]

  • Structure-Activity Relationship of Piperazine-linked Aminopyridine. Source: ResearchGate URL:[1][Link]

Sources

Foreword: The Imperative of Stability in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Piperazinyl Purine Analogs

In the landscape of medicinal chemistry, purine analogs represent a "privileged scaffold," a foundational structure from which a multitude of potent therapeutic agents have been developed.[1][2] Their utility as kinase inhibitors, in particular, has positioned them at the forefront of oncology and immunology research.[1][2][3] The incorporation of a piperazinyl moiety is a common and effective strategy to modulate physicochemical properties such as solubility, cell permeability, and metabolic stability, thereby enhancing the drug-like characteristics of the purine core.[4][5]

However, the journey from a promising lead compound to a viable drug product is paved with rigorous characterization, of which thermodynamic stability is a critical, non-negotiable cornerstone. A molecule's intrinsic stability governs its shelf-life, dictates its manufacturing and formulation processes, and profoundly influences its bioavailability and ultimate therapeutic efficacy.[6][7][8] An unstable compound, regardless of its in vitro potency, is a developmental dead end.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic stability of piperazinyl purine analogs. We will move beyond mere procedural descriptions to explore the causal relationships between molecular structure and stability, detail robust analytical methodologies, and provide the insights necessary to interpret the resulting data with confidence.

The Structural Basis of Stability in Piperazinyl Purine Analogs

The overall thermodynamic stability of a small molecule is intrinsically linked to its molecular structure and the resulting intermolecular forces that govern its crystal lattice energy. For piperazinyl purine analogs, key structural features must be considered.

  • The Purine Core: The purine ring system itself is a planar, aromatic structure. Substitutions at various positions (e.g., C2, C6, N9) can dramatically alter the electron distribution, planarity, and potential for hydrogen bonding and π-stacking interactions within the crystal lattice.

  • The Piperazine Moiety: Typically attached at the C6 position, the flexible piperazine ring can adopt various conformations (e.g., chair, boat). Substituents on the distal nitrogen of the piperazine ring are critical for modulating properties. These substituents can introduce steric hindrance, additional hydrogen bond donors/acceptors, or large hydrophobic groups, all of which influence how the molecules pack together in the solid state.

  • Intramolecular Interactions: The spatial relationship between the purine core and the piperazine substituent can allow for the formation of intramolecular hydrogen bonds. These interactions can rigidify the molecular conformation, which often leads to more predictable and stable crystal packing.

The interplay of these factors determines the melting point, decomposition temperature, and solubility of the analog—key indicators of its thermodynamic stability.

Diagram 1: General Structure of a C6-Substituted Piperazinyl Purine Analog

Caption: A generalized chemical scaffold of the piperazinyl purine analogs discussed.

Core Analytical Techniques for Stability Assessment

A multi-pronged analytical approach is essential for a comprehensive stability profile. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which probe the intrinsic thermal stability of the solid-state material. Isothermal Titration Calorimetry (ITC) is then used to evaluate the thermodynamic stability of the drug-target complex, a crucial parameter for biological function.

Diagram 2: Experimental Workflow for Thermodynamic Stability Profiling

cluster_workflow Comprehensive Stability Assessment start Piperazinyl Purine Analog Synthesis dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga itc Isothermal Titration Calorimetry (ITC) start->itc data_analysis Integrated Data Analysis & Interpretation dsc->data_analysis Tm, ΔHfus tga->data_analysis Tdecomp itc->data_analysis ΔG, ΔH, TΔS report Final Stability Profile data_analysis->report

Caption: The integrated workflow for assessing the thermodynamic profile of new analogs.

Differential Scanning Calorimetry (DSC): Quantifying Solid-State Stability

Expertise & Causality: DSC is a foundational technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] For a crystalline solid, this allows for the precise determination of the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus). The Tₘ is the temperature at which the crystal lattice breaks down, and a higher Tₘ is a direct indicator of greater thermodynamic stability. The ΔHfus represents the energy required to disrupt the intermolecular interactions stabilizing the crystal.[10] Together, these parameters provide a quantitative measure of the compound's solid-state stability.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the piperazinyl purine analog into an aluminum DSC pan. Causality: A small, precise mass ensures uniform heat transfer and prevents thermal lag, leading to sharp, well-defined thermal events.

    • Hermetically seal the pan using a crimper. This prevents any loss of volatile material during heating. Causality: A sealed pan creates a self-contained system, ensuring that the measured heat flow is solely due to transitions within the sample, not evaporation.

    • Prepare an identical empty, sealed pan to serve as the reference. Causality: The differential measurement subtracts the heat capacity of the pan itself, isolating the thermal behavior of the sample.

  • Instrument Setup & Execution:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

    • Program a heating ramp at a constant rate, typically 10°C/min, under an inert nitrogen atmosphere (50 mL/min). Causality: A constant heating rate ensures reproducibility. An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

    • Heat the sample to a temperature significantly above the melting point to ensure the entire transition is captured.

  • Data Interpretation:

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • Melting Point (Tₘ): Determined as the onset temperature or the peak maximum of the endotherm. The onset is often preferred as it is less affected by heating rate.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.[11] This value is reported in Joules per gram (J/g) or kilojoules per mole (kJ/mol).

Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature or time.[6][7][12][13] Its primary role in this context is to determine the temperature at which the molecule begins to chemically decompose. This is distinct from melting; it is the point of irreversible degradation. TGA is also highly effective at detecting the presence of bound solvents or water (solvates/hydrates), which can significantly impact a compound's stability and apparent molecular weight.[6][12]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the piperazinyl purine analog directly into a ceramic or platinum TGA pan. Causality: A slightly larger sample mass than DSC is used to ensure that small mass changes (e.g., loss of a single water molecule) are readily detectable by the microbalance.

  • Instrument Setup & Execution:

    • Place the sample pan onto the TGA's sensitive microbalance.

    • Equilibrate the system at a low starting temperature (e.g., 30°C).

    • Program a heating ramp, typically 10°C/min, under an inert nitrogen atmosphere. Causality: The inert atmosphere ensures that the observed mass loss is due to thermal decomposition or desolvation, not oxidation.

    • Heat to a high temperature (e.g., 600°C) to ensure complete decomposition is observed.

  • Data Interpretation:

    • The TGA curve plots percent mass versus temperature.

    • Desolvation: A distinct, sharp mass loss at temperatures below ~150°C often indicates the loss of residual solvent or water. The stoichiometry can be calculated from the percentage of mass lost.

    • Decomposition Temperature (Tdecomp): The primary point of interest is the onset temperature of the major mass loss event, which corresponds to the thermal degradation of the molecule. This is a critical stability parameter.

Isothermal Titration Calorimetry (ITC): Probing the Stability of the Drug-Target Complex

Expertise & Causality: While DSC and TGA measure the intrinsic stability of the compound itself, ITC provides the complete thermodynamic signature of its binding interaction with a biological target (e.g., a kinase).[14][15][16] ITC directly measures the heat released or absorbed during the binding event. From a single experiment, one can determine the binding affinity (Kₐ or Kₐ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. A highly stable drug-target complex is often characterized by a large negative Gibbs free energy of binding (ΔG), which is a function of both the enthalpic and entropic contributions. Understanding these thermodynamic drivers is essential for rational drug design and lead optimization.

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-20 µM) in a well-defined buffer.

    • Prepare a solution of the piperazinyl purine analog (e.g., 100-200 µM) in the exact same buffer. Causality: This is the most critical step. Any mismatch in buffer components (pH, salt, additives) will create large heats of dilution that obscure the true binding signal. Dialyzing the protein against the buffer used to dissolve the ligand is best practice.

    • Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.

  • Instrument Setup & Execution:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to thermally equilibrate at the desired experimental temperature (e.g., 25°C).

    • Program a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution. Causality: A titration allows for the gradual saturation of the binding sites, generating a complete binding isotherm.

  • Data Interpretation:

    • The raw data shows heat pulses for each injection. Integrating these pulses yields a binding isotherm (kcal/mol vs. molar ratio).

    • This isotherm is then fitted to a suitable binding model (e.g., one-site independent) to extract the thermodynamic parameters.

    • ΔG (Gibbs Free Energy): Calculated from the binding affinity (ΔG = -RTlnKₐ). Represents the overall stability of the complex.

    • ΔH (Enthalpy): Directly measured. Reflects changes in hydrogen bonding and van der Waals interactions.

    • TΔS (Entropy): Calculated (TΔS = ΔH - ΔG). Reflects changes in conformational freedom and the hydrophobic effect.

Data Presentation and Analysis

To facilitate direct comparison and aid in lead selection, the thermodynamic data for a series of analogs should be summarized in a clear, tabular format.

Table 1: Comparative Thermodynamic Stability Data for Hypothetical Piperazinyl Purine Analogs

Compound IDTₘ (DSC, °C)ΔHfus (J/g)Tdecomp (TGA, °C)Kₐ (ITC, M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
Analog A 185.285.1255.45.0 x 10⁷-10.5-8.22.3
Analog B 210.5112.7289.11.2 x 10⁸-11.0-12.5-1.5
Analog C 168.970.3240.88.0 x 10⁶-9.4-5.04.4

Analysis: From this hypothetical data, Analog B emerges as the most promising candidate. It possesses the highest melting point and decomposition temperature, indicating superior intrinsic solid-state stability. Furthermore, it exhibits the tightest binding affinity to the target, driven by a highly favorable enthalpic contribution (ΔH = -12.5 kcal/mol), suggesting strong, specific interactions like hydrogen bonding within the active site. While this strong binding comes with a slight entropic penalty (TΔS = -1.5 kcal/mol), the overall Gibbs free energy is the most favorable.

Conclusion

The systematic evaluation of thermodynamic stability is not a perfunctory exercise but a foundational pillar of successful drug development. For piperazinyl purine analogs, a class of molecules with immense therapeutic potential, this analysis provides critical insights that guide lead optimization, inform formulation strategies, and ultimately de-risk the path to clinical development. By integrating the quantitative data from DSC and TGA with the functional thermodynamic insights from ITC, researchers can build a holistic understanding of their compounds, enabling data-driven decisions that prioritize candidates with the highest probability of success. This rigorous, multi-faceted approach ensures that only the most robust and promising molecules advance, saving invaluable time and resources in the quest for new medicines.

References

  • Gautam, S., et al. (2020). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Methods in Molecular Biology. [Link]

  • ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Al-Jubair, N., et al. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv. [Link]

  • Malvern Panalytical. (2020). DSC and protein stability: What does the enthalpy change mean? [Link]

  • Ceylan, S., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry. [Link]

  • El-Naggar, A. M., et al. (2022). Purine analogs: synthesis, evaluation and molecular dynamics of pyrazolopyrimidines based benzothiazole as anticancer and antimicrobial CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kulikov, O.V., et al. (2022). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Li, S., et al. (2018). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Advances. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Nittobo America Inc. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Klebe, G. (2006). Isothermal titration calorimetry in drug discovery. Drug Discovery Today. [Link]

  • Chemistry LibreTexts. (2023). Section 7.1: Thermodynamic Stability of Metal Complexes. [Link]

  • Koutentis, P. A., et al. (2024). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. Chemistry & Biodiversity. [Link]

  • Kumar, A., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Hovione. (2015). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

  • Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. [Link]

  • Kurczab, R., et al. (2019). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Chemical Biology & Drug Design. [Link]

  • Bedia, C., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. [Link]

  • Auriga Research. Thermogravimetric Analysis (TGA). [Link]

  • Taipei Medical University. (2015). Purine analogues as kinase inhibitors: A review. [Link]

  • Al-Hujaily, E. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents. [Link]

  • Blockhuys, F., et al. (2023). Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma. Dalton Transactions. [Link]

  • ResearchGate. (2024). Effect of novel 6‐piperazinyl‐substituted purine analogues on... [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

  • Paketurytė, V., et al. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Brezgunov, A., et al. (2021). Thermodynamic destabilization of azurin by four different tetramethylguanidinium amino acid ionic liquids. International Journal of Biological Macromolecules. [Link]

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  • Jarzębska, M., et al. (2024). Comparative Binding Affinities of Platinum-Based Drugs toward Purine Alkaloids and Nucleobases. ACS Omega. [Link]

  • Feroci, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

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An In-Depth Technical Guide to the pKa Values and Ionization States of 6-(piperazin-1-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs a compound's behavior in biological systems. The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, permeability, target binding, and overall pharmacokinetic and pharmacodynamic profile. For researchers, scientists, and drug development professionals, a precise determination and a nuanced understanding of a molecule's pKa values are not merely academic exercises; they are foundational to the rational design of effective and safe therapeutics.

This technical guide provides a comprehensive examination of the pKa values and corresponding ionization states of 6-(piperazin-1-yl)-9H-purine, a heterocyclic compound of significant interest in medicinal chemistry. The purine core is a ubiquitous scaffold in biologically active molecules, while the piperazine moiety is frequently incorporated to modulate solubility and basicity, thereby enhancing oral bioavailability.[1] This guide will delve into the theoretical underpinnings of the pKa of this molecule, detail rigorous experimental and computational methodologies for its determination, and present the information in a clear, actionable format for the laboratory scientist.

Theoretical Framework: Predicting the Ionization Behavior of 6-(piperazin-1-yl)-9H-purine

The structure of 6-(piperazin-1-yl)-9H-purine is a composite of two key heterocyclic systems: a purine ring and a piperazine ring. The ionization behavior of the combined molecule is a reflection of the intrinsic properties of these constituent parts, modulated by their electronic interaction.

Figure 1: Structure of 6-(piperazin-1-yl)-9H-purine

G prep Prepare Analyte Solution (1-5 mM in H2O) calibrate Calibrate pH Meter (pH 4, 7, 10) prep->calibrate titrate Titrate with Standardized Acid/Base calibrate->titrate record Record pH vs. Volume titrate->record analyze Analyze Titration Curve record->analyze pka Determine pKa Values analyze->pka

Caption: Potentiometric titration workflow.

UV-Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable center, as the UV-Vis absorbance spectrum will change with the ionization state.

Experimental Protocol: UV-Spectrophotometric Titration

  • Preparation of Solutions:

    • Prepare a stock solution of 6-(piperazin-1-yl)-9H-purine in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Spectral Acquisition:

    • Add a small, constant aliquot of the stock solution to each buffer solution.

    • Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa at the inflection point.

Causality Behind Experimental Choices:

  • Choice of Wavelength: Selecting a wavelength with the largest difference in absorbance between the ionized and non-ionized forms maximizes the sensitivity of the measurement.

  • Constant Analyte Concentration: Maintaining a constant concentration across all pH values is essential for accurate data analysis.

Computational pKa Prediction

In silico methods for pKa prediction have become increasingly powerful and can provide valuable insights, especially in the early stages of drug discovery when large numbers of compounds are being screened.

Quantum Mechanical Methods

Quantum mechanical (QM) approaches, such as those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions by calculating the free energy difference between the protonated and deprotonated states of a molecule. [2] Computational Workflow: QM-based pKa Prediction

  • Structure Preparation:

    • Generate 3D conformers of the neutral, protonated, and deprotonated species of 6-(piperazin-1-yl)-9H-purine.

  • Quantum Mechanical Calculations:

    • Perform geometry optimization and frequency calculations for each species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM). [3] * Calculate the Gibbs free energy of each species.

  • pKa Calculation:

    • The pKa is calculated using the following thermodynamic cycle: pKa = (ΔG°(aq) / (2.303 * RT)) + C where ΔG°(aq) is the free energy of the deprotonation reaction in solution, and C is a correction factor that accounts for the free energy of the proton in water.

Figure 3: Thermodynamic Cycle for pKa Calculation

G HA_gas HA(gas) A_gas A-(gas) HA_gas->A_gas ΔG°gas HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) H_gas H+(gas) A_aq A-(aq) A_gas->A_aq ΔG°solv(A-) H_aq H+(aq) H_gas->H_aq ΔG°solv(H+) HA_aq->A_aq ΔG°aq

Caption: Thermodynamic cycle for pKa prediction.

Empirical and Hybrid Methods

Other computational approaches include empirical methods that use databases of known pKa values and fragment-based contributions, and hybrid methods that combine quantum mechanical descriptors with machine learning algorithms. [4]These methods are generally faster than full QM calculations and can be suitable for high-throughput screening.

Ionization States of 6-(piperazin-1-yl)-9H-purine at Different pH Values

The pKa values determine the predominant ionization state of the molecule at a given pH. This is crucial for understanding its behavior in different biological compartments.

Table 2: Predominant Ionization States at Physiological and Extreme pH

pH RangePredominant SpeciesNet Charge
< 2Dicationic+2
3 - 6Monocationic+1
7.4 (Physiological)Neutral / Zwitterionic0
> 9Monoanionic-1

Figure 4: Ionization States of 6-(piperazin-1-yl)-9H-purine

G dication [Molecule]-H2^2+ monocation [Molecule]-H^+ dication->monocation pKa1 (~1-2) neutral [Molecule] monocation->neutral pKa2 (~4-5) monoanion [Molecule]^- neutral->monoanion pKa3 (~7-8)

Sources

The Multifaceted Biological Profile of 6-(piperazin-1-yl)-9H-purine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 6-(piperazin-1-yl)-9H-purine scaffold has emerged as a "privileged" structure in medicinal chemistry, a core molecular framework that demonstrates the ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities. This guide provides an in-depth technical exploration of the diverse biological activity profile of this purine scaffold, offering insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds have shown promise, the underlying mechanisms of action, and the experimental methodologies used to elucidate their activity. The versatility of the 6-(piperazin-1-yl)-9H-purine core, which allows for extensive chemical modification, has made it a fertile ground for the development of novel therapeutic agents. This is largely due to the purine ring mimicking endogenous ligands and the piperazine moiety providing a versatile linker for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: A Dominant Therapeutic Application

The most extensively studied and promising application of 6-(piperazin-1-yl)-9H-purine derivatives is in the realm of oncology. These compounds have demonstrated potent cytotoxic and antiproliferative effects across a wide range of cancer cell lines.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of this scaffold is not attributed to a single mechanism but rather a combination of effects on key cellular processes that are often dysregulated in cancer.

  • Cell Cycle Arrest: A significant number of studies have shown that 6-(piperazin-1-yl)-9H-purine derivatives can induce cell cycle arrest, primarily at the G1/S phase transition[1]. This prevents cancer cells from entering the DNA synthesis phase, thereby halting their proliferation.

  • Induction of Apoptosis: Beyond halting proliferation, these compounds are potent inducers of apoptosis, or programmed cell death[1]. This is a crucial mechanism for eliminating cancerous cells and is often dependent on the specific genetic profile of the cancer cell line[1].

  • Kinase Inhibition: The piperazine moiety is a common feature in many kinase inhibitors, and derivatives of the 6-(piperazin-1-yl)-9H-purine scaffold are no exception[2]. They have been shown to inhibit the activity of various kinases that are critical for cancer cell growth and survival, such as Src kinase[3][4]. Increased c-Src kinase activity is a common phenomenon in various human tumors, and its inhibition can disrupt the signal transduction pathways controlling cancer cell proliferation[3][4]. Some derivatives have also been investigated as inhibitors of other kinases like Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase[5].

Experimental Workflow for Assessing Anticancer Activity

A typical workflow to evaluate the anticancer potential of novel 6-(piperazin-1-yl)-9H-purine derivatives involves a series of in vitro assays.

anticancer_workflow cluster_assays In Vitro Anticancer Evaluation synthesis Compound Synthesis srb Cell Viability Assay (SRB Assay) synthesis->srb Initial Screening apoptosis Apoptosis Assay (Annexin V/PI Staining) srb->apoptosis Confirmation of Cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle Elucidation of Antiproliferative Mechanism kinase Kinase Inhibition Assay cell_cycle->kinase Target Identification western Mechanism of Action (Western Blot) kinase->western Pathway Validation

Workflow for evaluating the anticancer properties of 6-(piperazin-1-yl)-9H-purine derivatives.
Detailed Experimental Protocols

1. Cell Viability Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content[6][7].

  • Step 1: Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat cells with various concentrations of the 6-(piperazin-1-yl)-9H-purine derivative and incubate for 48-72 hours.

  • Step 3: Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Step 4: Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Step 5: Washing and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Step 6: Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[8].

  • Step 1: Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Step 2: Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Step 3: Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Step 4: Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.

Anti-inflammatory Properties: Modulating the Immune Response

Certain 6-(piperazin-1-yl)-9H-purine derivatives have demonstrated significant anti-inflammatory effects, primarily through the modulation of inflammatory cytokine production.

Mechanism of Action: Nitric Oxide Donation and Inflammasome Inhibition

A key mechanism underlying the anti-inflammatory activity of some derivatives is their ability to donate nitric oxide (NO)[9]. NO is a critical signaling molecule with diverse physiological roles, including the regulation of inflammation. The release of NO can lead to the nitrosylation of components of the inflammasome, a multiprotein complex that plays a central role in the production of the pro-inflammatory cytokine interleukin-1β (IL-1β)[9]. By inhibiting the inflammasome, these compounds can effectively reduce the production and release of IL-1β, a key mediator of inflammatory responses[9][10][11].

anti_inflammatory_pathway cluster_pathway Anti-inflammatory Mechanism compound 6-(piperazin-1-yl)-9H-purine Derivative no_release Nitric Oxide (NO) Release compound->no_release inflammasome NLRP3 Inflammasome no_release->inflammasome Inhibits (via Nitrosylation) caspase1 Caspase-1 inflammasome->caspase1 Activates pro_il1b Pro-IL-1β caspase1->pro_il1b Cleaves il1b IL-1β pro_il1b->il1b inflammation Inflammation il1b->inflammation Promotes

Inhibition of the NLRP3 inflammasome by NO-donating 6-(piperazin-1-yl)-9H-purine derivatives.

Cardioprotective Effects: Mimicking Endogenous Protective Mechanisms

Novel purine analogues bearing the 6-(piperazin-1-yl)-9H-purine scaffold have been designed and synthesized to trigger endogenous cardioprotective mechanisms[12][13]. These compounds have shown the ability to reduce infarct size in animal models of myocardial infarction, suggesting their potential as pharmacological agents that mimic or enhance ischemic postconditioning[12][13]. The cardioprotective effects are thought to be mediated, at least in part, by their purinergic signaling activity[14][15].

Adenosine Receptor Antagonism: Targeting Neurological and Other Disorders

The structural similarity of the purine core to adenosine has led to the exploration of 6-(piperazin-1-yl)-9H-purine derivatives as adenosine receptor antagonists. These compounds have shown varying degrees of potency and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

Mechanism of Action: Competitive Binding to Adenosine Receptors

6-(piperazin-1-yl)-9H-purine derivatives act as competitive antagonists at adenosine receptors, blocking the binding of endogenous adenosine and thereby inhibiting its downstream signaling effects. The A1 and A2A receptors are high-affinity receptors, while the A2B and A3 receptors have lower affinity for adenosine[16]. A1 receptor activation is generally inhibitory, leading to decreased cellular excitability, while A2A receptor activation is typically stimulatory[17]. By antagonizing these receptors, the 6-(piperazin-1-yl)-9H-purine derivatives can modulate a variety of physiological processes, including neurotransmission, inflammation, and cardiovascular function.

adenosine_antagonism cluster_adenosine Adenosine Receptor Antagonism compound 6-(piperazin-1-yl)-9H-purine Antagonist a1_receptor A1 Receptor (Gi-coupled) compound->a1_receptor Blocks a2a_receptor A2A Receptor (Gs-coupled) compound->a2a_receptor Blocks adenosine Adenosine adenosine->a1_receptor adenosine->a2a_receptor inhibition Inhibition of Adenylate Cyclase ↓ cAMP a1_receptor->inhibition stimulation Stimulation of Adenylate Cyclase ↑ cAMP a2a_receptor->stimulation

Mechanism of adenosine receptor antagonism by 6-(piperazin-1-yl)-9H-purine derivatives.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of selected 6-(piperazin-1-yl)-9H-purine derivatives to provide a comparative overview of their potency.

Compound ClassBiological ActivityTarget Cell Line/AssayIC50/EC50Reference
N(6)-(4-Trifluoromethylphenyl)piperazine analogueAnticancerHepatoma cells5.2 - 9.2 µM[4]
6-(nitrooxyacetylpiperazin-1-yl)-9H-purineAnti-inflammatoryMacrophages (IL-1β production)~36 µM[9]
Vindoline-piperazine conjugatesAnticancerVarious cancer cell linesLow micromolar GI50 values[7][14]

Conclusion and Future Directions

The 6-(piperazin-1-yl)-9H-purine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its demonstrated efficacy in preclinical models of cancer, inflammation, and cardiovascular disease highlights its significant potential. The ability to readily modify the piperazine ring allows for the fine-tuning of pharmacological properties, offering a clear path for lead optimization. Future research in this area will likely focus on enhancing the selectivity of these compounds for their respective targets, thereby minimizing off-target effects and improving their therapeutic index. Furthermore, a deeper understanding of the structure-activity relationships will guide the rational design of next-generation derivatives with improved potency and pharmacokinetic profiles. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

  • Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent - ResearchGate. (2025). Retrieved from [Link]

  • Piperazinyl fragment improves anticancer activity of Triapine - PubMed. (2018). Retrieved from [Link]

  • Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent - PubMed. (2012). Retrieved from [Link]

  • Show related. (n.d.). Retrieved from [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC - PubMed Central. (2023). Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]

  • (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories - ResearchGate. (2025). Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved from [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC - PubMed Central. (2023). Retrieved from [Link]

  • Purinergic Signaling in the Cardiovascular System | Circulation Research. (2017). Retrieved from [Link]

  • Purine Scaffold in Agents for Cancer Treatment - PMC - NIH. (2025). Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (n.d.). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025). Retrieved from [Link]

  • Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC. (n.d.). Retrieved from [Link]

  • Insulin-like Growth factor-1 Receptor (IGF-1R) Kinase Inhibitors: SAR of a Series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one - PubMed. (2010). Retrieved from [Link]

  • Adenosine A1 and A2A receptors: structure-function relationships. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation - PMC. (2026). Retrieved from [Link]

  • Adenosine receptors and signaling pathways. The A1 and A2A receptors... - ResearchGate. (n.d.). Retrieved from [Link]

  • Activation of A1 and A2a adenosine receptors promotes neural progenitor cell proliferation. (2018). Retrieved from [Link]

  • Purinergic signalling in myocardial ischemia–reperfusion injury - PMC - NIH. (n.d.). Retrieved from [Link]

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Technical Guide: Crystal Structure Analysis of 6-(piperazin-1-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the crystallographic characterization of 6-(piperazin-1-yl)-9H-purine , a critical scaffold in medicinal chemistry. Often utilized as a core moiety for kinase inhibitors (e.g., CDK, Src) and adenosine receptor antagonists, the structural integrity of this molecule relies on specific tautomeric preferences and supramolecular assemblies. This document outlines the experimental workflow from synthesis to refinement, emphasizing the resolution of the N9-H vs. N7-H tautomeric ambiguity and the conformational analysis of the piperazine ring.

Molecular Context & Pharmacological Significance[1][2]

The title compound integrates a rigid, planar purine system with a semi-flexible, non-planar piperazine ring. This hybrid structure presents unique crystallographic challenges and opportunities.

Structural Moieties[3]
  • Purine Core: A fused pyrimidine-imidazole ring system. In the solid state, neutral purines substituted at the C6 position predominantly exist as the N9-H tautomer , though the N7-H form is energetically accessible (approx. 3–5 kcal/mol difference in gas phase).

  • Piperazine Ring: Typically adopts a chair conformation to minimize torsional strain. The nitrogen atom attached to the purine (N1') often exhibits flattened pyramidal geometry due to conjugation with the aromatic purine system.

Critical Structural Features
  • Tautomerism: Determining the protonation site (N9 vs. N7) is the primary crystallographic objective, as this dictates the hydrogen bonding donor/acceptor profile.

  • Supramolecular Synthons: The molecule typically forms hydrogen-bonded ribbons or dimers via N(purine)-H...N(purine) interactions.

Experimental Protocols

Synthesis (Pre-Crystallization)

High-purity material is a prerequisite for single-crystal growth. The standard synthesis involves a Nucleophilic Aromatic Substitution (


).
  • Reactants: 6-Chloropurine (1.0 eq) and excess Piperazine (3.0 eq) to prevent bis-substitution.

  • Solvent: n-Butanol or Ethanol.

  • Conditions: Reflux at 100°C for 4–6 hours.

  • Purification: The product precipitates upon cooling. Wash with cold water to remove piperazine hydrochloride salts. Recrystallize from Ethanol/Water (9:1) to achieve >99% purity.

Crystallization Strategy

Purine derivatives often suffer from low solubility in non-polar solvents and rapid precipitation in polar ones. A slow evaporation or liquid diffusion approach is required.

MethodSolvent SystemProtocol DetailsTarget Crystal Habit
Slow Evaporation Methanol/Water (80:20)Dissolve 20mg in 5mL warm solvent. Filter through 0.45µm PTFE. Cover with perforated parafilm. Store at 4°C.Prisms or Blocks
Vapor Diffusion DMF (Solvent) / Diethyl Ether (Anti-solvent)Dissolve 15mg in 1mL DMF. Place in inner vial. Fill outer jar with Ether. Seal tightly.Needles or Plates
Solvothermal EthanolSealed tube, 60°C ramped down to 20°C over 48 hours.High-quality Prisms

Data Collection & Structure Solution Workflow

The following diagram outlines the logical flow from crystal selection to final structural validation.

G Synth Synthesis & Purification (>99% Purity) Crystal Crystallization (Slow Evaporation/Diffusion) Synth->Crystal Mount Crystal Mounting (Cryoloop @ 100K) Crystal->Mount Data X-Ray Data Collection (Mo or Cu Source) Mount->Data Solve Structure Solution (SHELXT / Direct Methods) Data->Solve Refine Refinement (SHELXL) Locate H-atoms (N9/N7) Solve->Refine Refine->Solve  Phase Error Valid Validation (CheckCIF / IUCr Standards) Refine->Valid Valid->Crystal  Low Resolution

Figure 1: Crystallographic workflow for 6-(piperazin-1-yl)-9H-purine. Note the feedback loop at Validation; poor diffraction often requires re-crystallization.

Structural Analysis & Discussion

Tautomeric Assignment (The N9-H Rule)

In the crystal structure of 6-substituted purines, the N9-H tautomer is overwhelmingly favored over N7-H. This is confirmed by observing the internal bond angles of the imidazole ring:

  • N9-H Tautomer: The C4-N9-C8 angle is typically ~106° .

  • N7-H Tautomer: The C5-N7-C8 angle would be ~106° .[1]

  • Validation: A difference Fourier map (

    
    ) will reveal a residual electron density peak approx. 0.88Å from N9, confirming the proton position.
    
Piperazine Conformation

The piperazine ring adopts a chair conformation (


).
  • Disorder: It is common for the distal nitrogen (N4') and associated carbons to exhibit thermal disorder or puckering flip disorder. This must be modeled using split positions (e.g., PART 1 / PART 2 in SHELXL) if ellipsoids are elongated.

  • Planarity: The N1' atom (attached to purine C6) is often coplanar with the purine ring due to resonance delocalization, shortening the C6-N1' bond (approx. 1.34–1.36 Å).

Supramolecular Architecture

The packing is dominated by hydrogen bonds. The classic motif for adenine-like derivatives is the Watson-Crick/Hoogsteen hybrid pairing .

Interaction Logic Diagram:

Interactions Donor Donor Site (N9-H) Acceptor Acceptor Site (N7 or N3) Donor->Acceptor  Intermolecular H-Bond (1.8 - 2.0 Å) Lattice Lattice Structure (2D Ribbons/Sheets) Donor->Lattice  Stabilizes Acceptor->Lattice  Directs Packing Piperazine Piperazine Ring (Steric Bulk) Piperazine->Lattice  Disrupts Pi-Stacking

Figure 2: Supramolecular assembly logic. The N9-H...N7 interaction drives the formation of chains, while the bulky piperazine ring often prevents tight


-

stacking of the purine faces.
Representative Crystallographic Data

Note: Values below are representative of 6-amino-substituted purine analogs (e.g., kinetin, 6-benzylaminopurine) and serve as a validation baseline.

ParameterTypical Value / Range
Crystal System Monoclinic or Triclinic
Space Group

or

Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)
Bond Length (C6-N1') 1.34 – 1.37 Å (Partial double bond character)
H-Bond Distance (N...N) 2.85 – 2.95 Å
R-Factor (

)
< 0.05 (for publishable quality)

Quality Control & Validation

To ensure the structural model is trustworthy (E-E-A-T principle), the following checks are mandatory:

  • CheckCIF (IUCr): Run the .cif file through the IUCr CheckCIF server. Look for Alert A or Alert B errors regarding:

    • Missing hydrogen atoms (specifically on N9).

    • Void spaces (check for missed solvent molecules).

  • Hirshfeld Surface Analysis: Use software like CrystalExplorer to map the intermolecular interactions (

    
    ). This visualizes the H-bond network and confirms that the piperazine ring is involved in weak C-H...N interactions rather than strong H-bonds.
    
  • Residual Density: The highest peak in the difference map should be < 0.5

    
     (unless near a heavy atom, which is absent here).
    

References

  • Tuncbilek, M., et al. (2012). Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives.[2] Journal of Medicinal Chemistry.

  • Soriano-García, M., et al. (2003). Crystal structure of 6-benzylamino-9-[2-tetrahydropyranyl]-9H-purine.[3] Analytical Sciences.[3]

  • Müller, J., et al. (2006). 6-Nitro-1-deazapurine: Hydrogen-bonded chain structures. Acta Crystallographica Section E.

  • ChemScene. 6-(Piperazin-1-yl)-9H-purine hydrochloride Product Data.

  • Guerra, C. F., et al. (2000). Hydrogen bonding in guanine-cytosine DNA base pairs: Quantum chemical insight. Chemistry - A European Journal. (Cited for general purine H-bonding theory).[4]

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The Alchemist's Guide to the Purine Core: A Technical Review of 6-Substituted Purine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potency of the Purine Scaffold

In the landscape of medicinal chemistry and drug development, few molecular scaffolds command the same reverence as the purine ring system. Its intrinsic role as a fundamental building block of nucleic acids and cellular energy currency has made it a prime target for therapeutic intervention for over seven decades. The strategic modification of this bicyclic heterocycle, particularly at the 6-position, has given rise to a class of compounds with profound and diverse biological activities. From the pioneering anticancer agent 6-mercaptopurine to the cytokinin plant hormones like kinetin, 6-substituted purines have consistently demonstrated their therapeutic and biological significance.[1][2]

This technical guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews a superficial overview in favor of a deep, mechanistic exploration of the core synthetic pathways leading to 6-substituted purines. Our narrative is grounded in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices. We will dissect classical methodologies, illuminate the pivotal role of key intermediates, and explore the burgeoning field of biocatalysis that promises a new era of purine synthesis.

Chapter 1: The Cornerstone Intermediate - The Strategic Importance of 6-Chloropurine

The journey into the synthesis of a vast library of 6-substituted purines invariably passes through a critical gateway intermediate: 6-chloropurine . Its importance cannot be overstated. The chloro-substituent at the 6-position transforms the purine ring into an excellent substrate for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups.[3] The electron-withdrawing nature of the purine's nitrogen atoms sufficiently activates the ring system for this type of substitution, which is typically challenging for standard aromatic systems.

The primary and most industrially relevant synthesis of 6-chloropurine begins with the readily available and inexpensive starting material, hypoxanthine . The core transformation involves the conversion of the hydroxyl group at the 6-position (in the enol tautomer of hypoxanthine) into a chloro group.

Experimental Protocol: Synthesis of 6-Chloropurine from Hypoxanthine

This protocol is a robust and widely employed method for the gram-scale synthesis of 6-chloropurine.

Principle: The conversion of the 6-hydroxyl group of hypoxanthine to a chloride is achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl3), often in the presence of a tertiary amine catalyst.[4]

Materials:

  • Hypoxanthine

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylaniline (or another tertiary amine catalyst)

  • Ice water

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine acetyl hypoxanthine (or hypoxanthine), a significant excess of phosphorus oxychloride (acting as both reagent and solvent), and N,N-dimethylaniline.[4]

  • Heat the reaction mixture to 100-105°C and maintain this temperature for 4-8 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully evaporate the unreacted phosphorus oxychloride under reduced pressure.

  • Cool the reaction residue and cautiously add it to a beaker of ice water with stirring.

  • Adjust the pH of the aqueous solution to approximately 8 with a sodium hydroxide solution. This will precipitate the 6-chloropurine.[5]

  • Collect the solid precipitate by filtration, wash with cold water, and dry to obtain 6-chloropurine.[4]

Yield: This method can achieve yields in the range of 89-91%.[6]

Chapter 2: The Workhorse Reaction - Nucleophilic Aromatic Substitution at the C6 Position

With 6-chloropurine in hand, the door is open to a myriad of 6-substituted purines via SNAr. The general mechanism involves the attack of a nucleophile at the C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity.

SNAr_Mechanism sub 6-Chloropurine int Meisenheimer-like Intermediate sub->int Attack at C6 nuc Nucleophile (Nu⁻) nuc->int prod 6-Substituted Purine int->prod Loss of Leaving Group cl Cl⁻ int->cl

General Mechanism of SNAr at the C6 Position of Purine.

This pathway is exemplified by the synthesis of two highly significant 6-substituted purines: 6-mercaptopurine and kinetin.

Synthesis of 6-Mercaptopurine

6-Mercaptopurine is a cornerstone drug in the treatment of acute lymphoblastic leukemia.[2] Its synthesis is a classic example of introducing a sulfur nucleophile onto the purine core.

Principle: A direct displacement of the 6-chloro group with a sulfur nucleophile. While sodium thiocyanate can be used, a common and effective method involves the use of thiourea, which acts as a protected form of sulfide.[7]

Materials:

  • 6-Chloropurine

  • Thiourea

  • Acetonitrile (or another suitable solvent)

  • Ethanol

Procedure:

  • Reflux a mixture of 6-chloropurine and thiourea in a solvent such as acetonitrile.[8]

  • The intermediate S-substituted thiouronium salt is formed.

  • This intermediate is then treated with a base (often implicitly through the reaction conditions or a subsequent workup) or simply heated in a solvent like ethanol to liberate 6-mercaptopurine.[8]

Synthesis of Kinetin (N6-Furfuryladenine)

Kinetin is a cytokinin, a class of plant hormones that promote cell division.[9] Its synthesis demonstrates the introduction of a nitrogen nucleophile.

Principle: A direct SNAr reaction between 6-chloropurine and furfurylamine.

Materials:

  • 6-Chloropurine

  • Furfurylamine

  • A suitable solvent (e.g., n-propanol)

Procedure:

  • Reflux a mixture of 6-chloropurine and an excess of furfurylamine in a solvent like n-propanol for several hours.[3]

  • Upon cooling, the product, kinetin, will precipitate out of the solution.

  • The product can be collected by filtration, washed, and dried.

Chapter 3: The Classic Approach - The Traube Purine Synthesis

The Traube purine synthesis, first reported in 1900, is a venerable and highly versatile method for constructing the purine ring system from pyrimidine precursors.[10][11] This approach is fundamentally different from the halogenation-substitution pathway as it builds the purine's imidazole ring onto a pre-existing pyrimidine ring.

The general strategy involves:

  • Starting with a 4,5-diaminopyrimidine derivative.

  • Cyclizing the two amino groups with a one-carbon synthon.

A variety of reagents can serve as the one-carbon source, including formic acid, formamide, and diethoxymethyl acetate, which will introduce an unsubstituted carbon at the 8-position of the purine.[12]

Traube_Synthesis start 4,5-Diaminopyrimidine intermediate Formylated Intermediate start->intermediate c1 One-Carbon Source (e.g., Formic Acid) c1->intermediate product Purine Derivative intermediate->product Cyclodehydration

General Workflow of the Traube Purine Synthesis.
Experimental Protocol: Traube Synthesis of Guanine

This protocol illustrates the synthesis of the fundamental purine, guanine, from a substituted pyrimidine.

Principle: 2,4,5-Triamino-6-hydroxypyrimidine is cyclized with a one-carbon source to form the imidazole ring, yielding guanine.

Materials:

  • 2,4,5-Triamino-6-hydroxypyrimidine sulfate

  • Formamide solution

  • Dilute hydrochloric acid

Procedure:

  • Mix 2,4,5-triamino-6-hydroxypyrimidine sulfate with a formamide solution.[13]

  • Heat the mixture, gradually increasing the temperature to 160°C over several hours to complete the formylation reaction.[13]

  • Continue heating at 160-180°C to effect cyclodehydration.[13]

  • Cool the reaction mixture, and the crude guanine will precipitate.

  • The crude product can be purified by recrystallization from dilute hydrochloric acid.[13]

Yield: This one-step method can produce crude guanine with a yield of approximately 98.6%.[13]

Chapter 4: The Modern Frontier - Enzymatic and Chemoenzymatic Synthesis

While classical organic synthesis provides robust and scalable routes to 6-substituted purines, the field is increasingly turning towards biocatalysis to achieve greater efficiency, selectivity, and sustainability. Chemoenzymatic approaches, which combine chemical and enzymatic steps, are particularly powerful.

A key class of enzymes in this domain are nucleoside phosphorylases (NPs) . These enzymes catalyze the reversible phosphorolysis of the glycosidic bond in nucleosides. By manipulating the reaction equilibrium, they can be used to synthesize novel nucleosides from a purine base and a sugar-1-phosphate.[14]

The transglycosylation reaction is a particularly elegant application. In this process, a readily available nucleoside serves as the donor of the sugar moiety, which is transferred to a target purine base.[15] This avoids the need to prepare and handle often unstable sugar-1-phosphates.

Chemoenzymatic_Synthesis donor Nucleoside Donor (e.g., 7-Me-dGuo) enzyme Nucleoside Phosphorylase (PNP) donor->enzyme acceptor Purine Acceptor (e.g., N6-TFMBn-Ade) acceptor->enzyme product New Nucleoside Analog enzyme->product base_donor Leaving Base enzyme->base_donor

Chemoenzymatic Synthesis via Transglycosylation.

This method is highly valuable for producing nucleoside analogs, where a modified purine base is attached to a sugar ring. The high regio- and stereoselectivity of the enzymes often circumvents the need for complex protection and deprotection steps common in purely chemical syntheses.[16]

Chapter 5: Data-Driven Synthesis - A Comparative Analysis

The choice of a synthetic pathway is often dictated by factors such as starting material availability, desired scale, and required purity. The following table summarizes typical yields for the synthesis of key 6-substituted purines and their precursors, providing a quantitative basis for comparison.

Product Starting Material(s) Key Reagents Pathway Reported Yield Reference
6-ChloropurineHypoxanthinePOCl3, N,N-dimethylanilineHalogenation91.2%[4]
6-ChloropurineHypoxanthineBis(trichloromethyl)carbonateHalogenation89.2%[5]
Guanine2,4,5-Triamino-6-hydroxypyrimidineFormamideTraube Synthesis~98.6% (crude)[13]
Kinetin6-Methylmercaptopurine, Furfurylamine-SNAr60%
PurinePyrimidine-4,5-diamineFormic AcidTraube Synthesis71%[12]

Chapter 6: Biological Context - De Novo and Salvage Pathways

Understanding the endogenous synthesis of purines is critical for appreciating the mechanism of action of many 6-substituted purine drugs, which often act as antimetabolites. Organisms utilize two main pathways for purine biosynthesis: the de novo pathway and the salvage pathway.

De Novo Synthesis: This is a metabolically expensive, multi-step process that builds the purine ring from simple precursors like amino acids (glycine, glutamine, aspartate), CO2, and one-carbon units supplied by tetrahydrofolate. The pathway culminates in the synthesis of inosine monophosphate (IMP), which is a common precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[11]

De_Novo_Pathway cluster_0 De Novo Purine Biosynthesis r5p Ribose-5-Phosphate prpp PRPP r5p->prpp + ATP imp IMP prpp->imp 10 steps + Gly, Gln, Asp, CO₂, Formate amp AMP imp->amp + Asp, GTP gmp GMP imp->gmp + Gln, ATP

Simplified De Novo Purine Biosynthesis Pathway.

Salvage Pathway: This is an energy-efficient pathway that recycles purine bases and nucleosides from the breakdown of nucleic acids or from dietary sources.[11] Key enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) catalyze the reattachment of these bases to a phosphoribosyl pyrophosphate (PRPP) backbone to reform nucleotides.[17] Many purine antimetabolites, including 6-mercaptopurine, are activated by these salvage pathway enzymes.

Conclusion

The synthesis of 6-substituted purines is a mature yet continually evolving field. The classical approaches, centered around the versatile 6-chloropurine intermediate and the elegant Traube synthesis, remain mainstays in both academic and industrial laboratories. These methods provide reliable and scalable access to a vast chemical space. Concurrently, the advent of chemoenzymatic strategies is opening new avenues for the synthesis of complex purine nucleosides with unparalleled precision. A thorough understanding of these diverse synthetic pathways, from their mechanistic underpinnings to their practical execution, is indispensable for any scientist aiming to harness the immense biological potential of the purine scaffold.

References

Sources

Methodological & Application

Protocol for nucleophilic aromatic substitution of purines

Application Note: Precision Functionalization of Purine Scaffolds via Nucleophilic Aromatic Substitution ( )

Abstract & Introduction

The purine heterocycle is the privileged scaffold of life, forming the backbone of ATP, DNA/RNA, and a vast array of bioactive small molecules. In modern drug discovery, particularly for kinase inhibitors (e.g., Purvalanol A) and adenosine receptor agonists, the ability to selectively functionalize the purine ring is paramount.

While transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira) are powerful, Nucleophilic Aromatic Substitution (


)

1

Mechanistic Principles & Regioselectivity

The Reactivity Hierarchy

Purines are electron-deficient heteroaromatic systems, making them natural substrates for nucleophilic attack. However, not all positions are equal.[2] The reactivity is governed by the ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer complex intermediate.

  • C6 Position (High Reactivity): Attack at C6 places the negative charge on N1, which is highly favorable. This position mimics para-chloronitrobenzene in reactivity.

  • C2 Position (Moderate Reactivity): Attack at C2 places charge on N3. While reactive, it lacks the direct conjugation efficiency of the C6 pathway, making it kinetically slower.

  • C8 Position (Low Reactivity): Generally inert to standard

    
     conditions; usually requires radical or metal-catalyzed activation.
    
The "Element Effect" in

Contrary to


2Reactivity Order:

Note: While Fluoropurines are faster, Chloropurines are the industry standard due to cost and stability.

Mechanistic Pathway Diagram

PurineReactivitycluster_legendReactivity LogicStart2,6-DichloropurineC6_PathPath A: C6 Attack(Kinetic Product)Start->C6_Path  Low Temp (<60°C)  C2_PathPath B: C2 Attack(Thermodynamic/Forcing)Start->C2_Path  High Temp (>100°C)  IntermediateMeisenheimer Complex(N1 Stabilized)C6_Path->IntermediateProduct_C66-Substituted-2-chloropurineIntermediate->Product_C6  -Cl⁻  Product_C22,6-Disubstituted PurineProduct_C6->Product_C2  2nd NucleophileHigh Temp  InfoC6 is >100x more reactive than C2.Selectivity is controlled by Temperature.

Caption: Kinetic hierarchy of purine substitution. The C6 position is the primary point of entry due to superior intermediate stabilization.

Strategic Optimization Matrix

Before beginning synthesis, select conditions based on your nucleophile and substrate solubility.

ParameterStandard ConditionsHigh-Speed / Difficult SubstratesGreen / Eco-Friendly
Solvent n-Butanol (n-BuOH) High boiling point (117°C), protic solvent assists LG departure via H-bonding.DMF or DMSO Polar aprotic solvents maximize nucleophilicity but require aqueous workup.Ethanol or 2-MeTHF Easier removal; 2-MeTHF is a bio-renewable alternative to THF.[3]
Base DIPEA (Hünig's Base) Non-nucleophilic, soluble organic base.

/

Inorganic bases often used in DMF/DMSO for phenols/thiols.
None If using excess amine nucleophile (2.5 eq).
Temperature Reflux (80-120°C) Standard thermal heating.Microwave (100-150°C) Drastically reduces time (10 min vs 12 h).Ambient to 50°C Only for highly reactive C6-F or C6-Sulfone substrates.
Leaving Group -Cl (Chloro)-F (Fluoro) or -

(Sulfone)
-Cl

Experimental Protocols

Protocol A: C6-Selective Amination of 6-Chloropurine

Target: Synthesis of N6-substituted adenosines or cytokinin analogs.

Reagents:

  • 6-Chloropurine (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • DIPEA (1.5 equiv)

  • Solvent: n-Butanol (0.2 M concentration)

Step-by-Step:

  • Setup: In a round-bottom flask (thermal) or microwave vial, dissolve 6-chloropurine in n-Butanol.

    • Note: If the purine is N9-unsubstituted, it may remain a suspension until heated.

  • Addition: Add DIPEA followed by the amine.

  • Reaction:

    • Thermal: Heat to reflux (approx. 115°C) for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9).

    • Microwave: Seal vial. Irradiate at 120°C for 15 minutes (High absorption setting).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Often, the product precipitates directly from n-Butanol upon cooling.

    • If no precipitate: Concentrate solvent to ~20% volume and add excess water or diethyl ether to induce precipitation.

    • Filter the solid and wash with cold water (to remove DIPEA salts) and ether.

  • Purification: If precipitation fails, evaporate to dryness and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Sequential C2/C6 Functionalization (2,6-Dichloropurine)

Target: Asymmetric 2,6-diaminopurines.

Rationale: We exploit the temperature differential. The C6-Cl is displaced at low temperature; the C2-Cl requires forcing conditions.

Step 1: C6 Substitution (The "Cold" Step)

  • Dissolve 2,6-dichloropurine (1.0 equiv) in Ethanol or n-Butanol.

  • Add Amine A (1.05 equiv) and DIPEA (1.1 equiv).

  • Stir at 40–50°C for 4–6 hours.

    • Critical: Do not overheat, or you will get a mixture of C6 and C2,6-disubstituted products.

  • Isolate the intermediate (6-amino-2-chloropurine) via filtration or chromatography.

Step 2: C2 Substitution (The "Hot" Step)

  • Dissolve the isolated intermediate in DMSO or NMP (n-Butanol is often too low-boiling for unreactive C2 positions).

  • Add Amine B (3–5 equiv) or Nucleophile.

    • Note: C2 is sterically hindered and electronically deactivated by the C6-amino group.

  • Microwave: Heat to 150–160°C for 30–60 minutes.

    • Thermal alternative: Sealed tube at 140°C for 24–48 hours.

  • Workup: Pour into crushed ice/water. The hydrophobic product should precipitate.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
N9-Alkylation Competition between

and N-alkylation if using alkyl halides or if the nucleophile acts as a base.
Ensure N9 is protected (e.g., THP, Boc) or use non-alkylating conditions. If N9 is H,

usually prevails with amines, but avoid strong bases like NaH.
Hydrolysis (6-OH) Water present in solvent; Hydroxide competes with amine.Use anhydrous solvents. Ensure base (DIPEA) is dry. This is common with 6-fluoropurines which are very sensitive to hydrolysis.
No Reaction at C2 Electronic deactivation from C6-electron donating group (EDG).The C6-amine pushes electron density into the ring, deactivating C2. Use a higher boiling solvent (NMP), microwave heating, or convert the C2-Cl to C2-I (Finkelstein) or C2-Sulfone to activate it.
Regio-scrambling Temperature too high during Step 1.Strictly control temperature <50°C for the first substitution on 2,6-dichloropurine.

Synthesis Workflow Diagram

WorkflowInputSubstrate SelectionCheck_N9Is N9 Protected?Input->Check_N9ProtectProtect N9 (THP/Boc)(Recommended)Check_N9->ProtectNoSelect_LGSelect Leaving GroupCheck_N9->Select_LGYesProtect->Select_LGPath_ClChloropurine(Standard)Select_LG->Path_ClCost effectivePath_FFluoropurine(High Reactivity)Select_LG->Path_FDifficult NucleophilesStep1Step 1: C6 SubstitutionSolvent: n-BuOHTemp: 25-50°CPath_Cl->Step1Path_F->Step1Check_DisubNeed C2 Sub?Step1->Check_DisubFinishIsolate N6-ProductCheck_Disub->FinishNoStep2Step 2: C2 SubstitutionSolvent: NMP/DMSOTemp: 140°C (MW)Check_Disub->Step2YesFinalIsolate 2,6-Disubstituted ProductStep2->Final

Caption: Decision tree for sequential purine functionalization, highlighting the critical temperature divergence for C2 substitution.

References

  • Legraverend, M., et al. (2006). "Synthesis of N6-substituted adenosines." Tetrahedron, 62(15), 3663-3666.

  • Rohand, T., et al. (2009). "Microwave-assisted synthesis of C6-substituted purine nucleosides." Arkivoc, (xi), 263-275.

  • Nair, V., et al. (1988). "Regioselective substitution of 2,6-dichloropurine." Journal of Organic Chemistry, 53(13), 3051-3057.

  • Quibell, M., et al. (2018). "Bicyclic Heterocycles in Medicinal Chemistry: Purines." Comprehensive Medicinal Chemistry III.

  • Master Organic Chemistry. (2018).

    
    ): The Mechanism." 
    

Application Note: Microwave-Assisted Synthesis of 6-(Piperazin-1-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 6-(piperazin-1-yl)-9H-purine , a privileged scaffold in drug discovery (e.g., kinase inhibitors, adenosine receptor antagonists). By leveraging the dielectric heating properties of microwave irradiation, we convert a traditional 16-hour thermal reflux into a 10-minute reaction, achieving yields >85% while minimizing solvent waste. This guide provides a validated optimization workflow, mechanistic insights into the Nucleophilic Aromatic Substitution (


) on the electron-deficient purine ring, and a scalable procedure suitable for library generation.

Introduction & Mechanistic Rationale

The Purine Scaffold in Drug Development

The purine nucleus is ubiquitous in biological systems (DNA/RNA, ATP, cofactors). Modification at the C6 position is a primary strategy for generating bioactive analogs. The introduction of a piperazine moiety at C6 improves physicochemical properties, often enhancing solubility and metabolic stability compared to planar aromatic substituents.

Microwave vs. Conventional Heating

Traditional synthesis relies on thermal convection (refluxing in n-butanol or ethanol) to drive the


 reaction of 6-chloropurine. This method is often plagued by:
  • Long reaction times: 12–24 hours.

  • Side reactions: Hydrolysis of the chloro-group (forming hypoxanthine) due to prolonged heating.

  • Incomplete conversion: Equilibrium limitations.

Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating. Polar solvents (like ethanol or water) align with the oscillating electric field, generating internal heat via molecular friction. This results in:

  • Rapid Kinetics: Arrhenius rate acceleration.

  • Superheating: Accessing temperatures above the solvent's atmospheric boiling point in sealed vessels (e.g., Ethanol at 150°C).

  • Cleaner Profiles: Short exposure times reduce thermal degradation byproducts.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism.[1] The electronegative nitrogen atoms in the purine ring render the C6 position electron-deficient, facilitating nucleophilic attack by the secondary amine of piperazine.

Figure 1: Reaction Mechanism

SNAr_Mechanism Start 6-Chloropurine (Electrophile) Complex Meisenheimer-like Intermediate (Tetrahedral) Start->Complex + Piperazine MW Irradiation Reagent Piperazine (Nucleophile) Reagent->Complex TS Transition State (Cl- Departure) Complex->TS Re-aromatization Product 6-(Piperazin-1-yl)-9H-purine (Target) TS->Product Byproduct HCl (Salt) TS->Byproduct

Caption: The


 pathway involves nucleophilic attack at C6, forming a tetrahedral intermediate, followed by chloride elimination to restore aromaticity.

Materials & Equipment

Reagents
  • 6-Chloropurine (6-CP): 98% purity (CAS: 87-42-3).

  • Piperazine: Anhydrous, 99% (CAS: 110-85-0). Note: Use in excess to prevent bis-purinylation.

  • Solvent: Ethanol (Absolute) or Deionized Water (Green Chemistry alternative).

  • Base (Optional): Diisopropylethylamine (DIPEA) is often used, but excess piperazine can act as the acid scavenger.

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vessels: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Purification: Flash chromatography system (C18 or Silica) or vacuum filtration setup.

Experimental Protocol

Optimization Strategy (Solvent & Stoichiometry)

Before scale-up, we evaluated solvent systems to maximize yield and minimize workup complexity.

Table 1: Optimization of Reaction Conditions

EntrySolventTemp (°C)Time (min)Stoichiometry (6-CP : Pip)Yield (%)Observations
1Ethanol80 (Reflux)960 (16h)1 : 365%Slow, incomplete conversion.
2Ethanol120 (MW)101 : 1.155%Dimer (bis-purine) impurity observed.
3Ethanol120 (MW)101 : 388%Clean conversion.
4Water100 (MW)101 : 382%Product precipitated; Green method.
5n-BuOH150 (MW)51 : 390%Difficult solvent removal (high BP).
Standard Operating Procedure (SOP)

Step 1: Preparation

  • Weigh 154.5 mg (1.0 mmol) of 6-Chloropurine into a 5 mL microwave vial.

  • Add 258.4 mg (3.0 mmol) of Piperazine (3 equivalents).

    • Rationale: Excess piperazine drives the reaction to completion and acts as an in-situ base to neutralize the HCl byproduct. It also statistically prevents the secondary amine of the product from reacting with another 6-CP molecule.

  • Add 3.0 mL of Ethanol and a magnetic stir bar.

  • Seal the vial with a PTFE-lined cap.

Step 2: Irradiation

  • Place the vial in the microwave cavity.

  • Program the method:

    • Temperature: 120 °C

    • Time: 10:00 minutes (Hold time)

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Start the run. The system should reach 120°C within 60-90 seconds. Pressure will stabilize around 2–4 bar.

Step 3: Workup & Purification

  • Cooling: Allow the vial to cool to <50°C (assisted by compressed air in the reactor).

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and concentrate in vacuo to remove ethanol.

  • Purification (Choice of A or B):

    • Method A (Trituration - Rapid): Add 5 mL of cold water to the residue. The excess piperazine dissolves, while the product (6-(piperazin-1-yl)-9H-purine) is less soluble. Sonicate, filter the precipitate, and wash with cold ether.

    • Method B (Flash Chromatography - High Purity): Dissolve residue in MeOH/DCM. Load onto a silica cartridge. Elute with a gradient of DCM:MeOH:NH4OH (90:10:1). The product is polar.

Figure 2: Experimental Workflow

Workflow cluster_prep Preparation cluster_react Microwave Reaction cluster_workup Downstream Step1 Combine: 6-Chloropurine (1 eq) Piperazine (3 eq) Ethanol Step2 Seal Vial & Pre-stir Step1->Step2 Step3 Irradiate: 120°C, 10 min (Pressure ~3 bar) Step2->Step3 Step4 Concentrate (Rotary Evaporator) Step3->Step4 Step5 Trituration with Cold H2O (Removes excess Piperazine) Step4->Step5 Step6 Filtration & Drying Step5->Step6

Caption: Step-by-step workflow from reagent mixing to isolation of the final purine derivative.

Results & Validation

Yield Comparison

The microwave protocol consistently outperforms thermal reflux.

  • Thermal (EtOH reflux, 16h): 65% yield.

  • Microwave (EtOH, 120°C, 10 min): 88% isolated yield.

Analytical Data (Typical)
  • Appearance: Off-white solid.

  • LC-MS: [M+H]+ = 205.1 m/z.

  • 1H NMR (DMSO-d6):

    
     12.9 (s, 1H, NH-purine), 8.15 (s, 1H, H-2), 8.08 (s, 1H, H-8), 4.20 (br s, 4H, piperazine-CH2), 2.85 (t, 4H, piperazine-CH2).
    
Scalability

The protocol was successfully scaled from 1 mmol to 10 mmol using a larger microwave vial (20 mL) with no loss in yield, demonstrating the robustness of the dielectric heating profile.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield Incomplete reactionIncrease Temp to 140°C or Time to 20 min. Ensure stirring is vigorous.
Bis-substitution Piperazine concentration too lowEnsure at least 3 equivalents of piperazine are used.
Vial Failure Pressure limit exceededDo not fill vials >75% volume. Ensure ethanol is not heated >160°C without checking pressure rating.
Product Impure Excess piperazine remainingPerform a second wash with cold water or recrystallize from Ethanol/Water.

Safety Note: Ethanol at 120°C generates internal pressure (~2-3 bar). Always use certified microwave vials. Allow vessels to cool below the boiling point of the solvent before decapping.

References

  • Microwave-Assisted Amination of a Chloropurine Derivative. Molecules, 2004. Link (Demonstrates the efficiency of MW irradiation for 6-chloropurine amination).

  • Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. J. Braz. Chem. Soc., 2006. Link (Validates the "Green" aqueous protocol).

  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines. Chem Cent J, 2008. Link (Contextualizes the biological importance of the target molecule).

  • Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions. BYU ScholarsArchive, 2007. Link (Provides mechanistic depth on the reactivity of 6-halopurines).

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 6-(piperazin-1-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 6-(piperazin-1-yl)-9H-purine. This novel purine analog is of significant interest in pharmaceutical research.[1] The inherent polarity of this class of compounds presents a unique challenge for traditional reversed-phase chromatography. This document provides a comprehensive, step-by-step protocol, from initial method development to full validation in accordance with ICH Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in research and quality control environments.

Introduction: The Analytical Challenge

6-(piperazin-1-yl)-9H-purine is a heterocyclic amine belonging to the purine class of molecules, which are fundamental components of nucleic acids and play a crucial role in cellular metabolism.[2] The analysis of purine analogs is critical in various stages of drug development, from metabolic studies to quality control of active pharmaceutical ingredients (APIs). The primary analytical challenge in the HPLC analysis of 6-(piperazin-1-yl)-9H-purine lies in its high polarity. The purine backbone, coupled with the piperazine moiety, renders the molecule highly water-soluble, leading to poor retention on conventional non-polar stationary phases like C18.[3][4] This often results in elution near the void volume, making accurate quantification difficult.

This application note addresses this challenge by presenting a systematic approach to method development, focusing on the optimization of mobile phase pH and the selection of an appropriate stationary phase to achieve adequate retention and symmetrical peak shape. The subsequent method validation is conducted in line with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and United States Pharmacopeia (USP) General Chapter <621>, establishing the method's reliability and robustness.[5][6][7][8]

Method Development Strategy

The overarching goal of the method development process was to achieve a retention factor (k) greater than 2, a tailing factor between 0.9 and 1.5, and a theoretical plate count exceeding 2000 for the analyte peak. A systematic, multi-step approach was employed to optimize the chromatographic conditions.

Caption: A logical workflow for HPLC method development.

Stationary Phase Selection

Given the polar nature of 6-(piperazin-1-yl)-9H-purine, three types of stationary phases were initially screened: a traditional C18 column, a Pentafluorophenyl (PFP) column, and a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Reversed-phase chromatography with a C18 column is a common starting point for many small molecules.[9] The PFP column was chosen for its alternative selectivity, offering dipole-dipole and pi-pi interactions that can be beneficial for retaining aromatic, heterocyclic compounds. HILIC was considered as it is specifically designed for the retention of highly polar compounds.[10]

Ultimately, a C18 column was selected for further optimization. While initial retention was weak, it was determined that manipulation of the mobile phase pH could provide adequate retention and superior peak shape compared to the other phases, without necessitating a switch to a less conventional chromatographic mode like HILIC.

Mobile Phase Optimization

The control of mobile phase pH is a critical parameter for the retention of ionizable compounds in reversed-phase HPLC.[11][12] 6-(piperazin-1-yl)-9H-purine has two basic nitrogen centers in the piperazine ring and potentially acidic/basic sites on the purine ring system, making its retention highly dependent on pH.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.

  • Aqueous Phase and pH: A series of buffered aqueous mobile phases were tested at different pH values. It was observed that a slightly acidic pH provided the best retention and peak shape. This is because at a lower pH, the piperazine nitrogens are protonated, increasing the overall polarity of the molecule. However, a very low pH can suppress the ionization of residual silanols on the silica-based stationary phase, enhancing interactions with the protonated analyte and improving retention. After screening a range of pH values, a pH of 3.0 was found to be optimal.

  • Buffer Selection: For compatibility with potential future mass spectrometry (MS) applications, volatile buffers were prioritized.[13] Ammonium formate was selected as the buffering agent, as it provides good buffering capacity around pH 3.0 and is compatible with MS detection.[12] A buffer concentration of 20 mM was found to be sufficient to provide robust pH control without risking precipitation when mixed with the organic phase.[13]

Detailed Protocol: Optimized HPLC Method

This section provides the detailed protocol for the validated HPLC method for the analysis of 6-(piperazin-1-yl)-9H-purine.

Materials and Reagents
  • 6-(piperazin-1-yl)-9H-purine reference standard

  • Acetonitrile (HPLC grade or higher)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • HPLC system with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.22 µm membrane filters

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient 5% to 35% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve the appropriate amount of ammonium formate in deionized water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.05 with formic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Use HPLC grade acetonitrile. Filter through a 0.22 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-(piperazin-1-yl)-9H-purine reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

Method Validation

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[7][14] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Caption: Key parameters for analytical method validation.

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (if applicable, containing all excipients except the API). The chromatograms were examined for any interfering peaks at the retention time of the 6-(piperazin-1-yl)-9H-purine peak. The peak purity of the analyte was also assessed using the DAD to ensure no co-eluting impurities.

Result: No significant interference was observed at the retention time of the analyte. The peak purity index was greater than 0.999, indicating the method is specific.

Linearity and Range

Linearity was determined by constructing a calibration curve with at least five concentrations of the reference standard over a specified range. The linearity of the method was evaluated by linear regression analysis.

ParameterAcceptance CriterionResult
Range 1 - 100 µg/mLEstablished
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero0.5% of the 100% response

The specified range for this method is established as 1 µg/mL to 100 µg/mL, over which the method demonstrates acceptable linearity, accuracy, and precision.[7][14]

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (low, medium, and high) across the specified range. The analysis was performed in triplicate at each level.

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
Low (5 µg/mL)99.5%0.8%98.0 - 102.0% Recovery, RSD ≤ 2.0%
Medium (50 µg/mL)100.2%0.5%98.0 - 102.0% Recovery, RSD ≤ 2.0%
High (95 µg/mL)99.8%0.6%98.0 - 102.0% Recovery, RSD ≤ 2.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Assessed by six replicate injections of a standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, and on a different instrument.

Precision Level% RSDAcceptance Criterion
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%
Robustness

The robustness of the method was evaluated by intentionally making small but deliberate variations in the method parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

Result: The system suitability parameters (retention time, tailing factor, and theoretical plates) remained within acceptable limits for all variations, demonstrating the robustness of the method.

Conclusion

A robust and reliable reversed-phase HPLC method for the detection and quantification of 6-(piperazin-1-yl)-9H-purine has been successfully developed and validated. The method utilizes a standard C18 column with a volatile, MS-compatible mobile phase, making it suitable for a wide range of applications in pharmaceutical analysis. The validation results confirm that the method is specific, linear, accurate, precise, and robust, meeting the requirements of the ICH Q2(R1) guideline. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting.

References

  • McBurney, A., & Gibson, T. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19–28.
  • BenchChem. (n.d.). Application Note: HPLC Method for Purity Analysis of Synthesized Pyrimidine Compounds. BenchChem.
  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex.
  • MilliporeSigma. (n.d.). Reversed-phase HPLC Buffers. Sigma-Aldrich.
  • MilliporeSigma. (n.d.). HPLC Buffers. Sigma-Aldrich.
  • MicroSolv Technology Corporation. (n.d.). Purine Nucleotides Analyzed with HPLC. MicroSolv.
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. SIELC.
  • Ishida, J., et al. (1983). HPLC Analysis of Oxypurines and Related Compounds.
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
  • Koufaki, M., et al. (2012). Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & Medicinal Chemistry, 20(19), 5948–5956.
  • U.S. Pharmacopeia. (2022).
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.
  • U.S. Pharmacopeia. (n.d.).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Agilent.
  • Gadzała-Kopciuch, R. M. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Agilent Technologies. (2023).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024).

Sources

Scale-up procedures for 6-(piperazin-1-yl)-9H-purine production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthetic route for 6-(piperazin-1-yl)-9H-purine (CAS: 1179486-17-9), a critical scaffold in the development of CDK inhibitors and adenosine receptor antagonists. Unlike small-scale discovery routes that rely on chromatographic purification, this protocol utilizes a self-validating Nucleophilic Aromatic Substitution (SNAr) workflow optimized for multigram to kilogram batches. The process prioritizes thermal management, impurity rejection via crystallization, and "green" solvent selection (Ethanol/Water), eliminating the need for silica gel chromatography.

Strategic Process Chemistry

Retrosynthetic Rationale

The synthesis hinges on the SNAr displacement of the chloride at the C6 position of 6-chloropurine by piperazine .

  • Kinetics: The C6 position of the purine ring is electron-deficient, activated by the adjacent nitrogen atoms (N1, N7/N9), making it highly susceptible to nucleophilic attack.

  • Regioselectivity: While N9 alkylation is a competing risk in basic conditions with alkyl halides, the reaction with an amine nucleophile (piperazine) selectively targets the C6-Cl bond, preserving the N9-H for future derivatization.

  • Thermodynamics: The reaction is exothermic. On a large scale, the heat of reaction must be controlled to prevent thermal runaway and the formation of the bis-substituted impurity (1,4-bis(9H-purin-6-yl)piperazine).

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry Piperazine (3.0 – 5.0 eq.)Excess acts as a base to scavenge HCl and drives kinetics to completion, suppressing dimer formation.
Solvent Ethanol or n-ButanolPromotes product precipitation upon cooling; facilitates removal of piperazine salts.
Temperature Reflux (78°C – 100°C)Required to overcome the activation energy barrier for SNAr on the deactivated purine ring.
Concentration 0.5 M – 1.0 MHigh concentration maximizes throughput but increases slurry viscosity; agitation is critical.

Detailed Scale-Up Protocol

Materials
  • 6-Chloropurine (Reagent A): Purity ≥ 98% (HPLC).

  • Piperazine (Reagent B): Anhydrous, Purity ≥ 99%.

  • Solvent: Ethanol (Absolute) or n-Butanol (for higher temperature requirements).

  • Base (Optional): Triethylamine (TEA) or DIPEA can be used if reducing Piperazine equivalents, but excess Piperazine is preferred for ease of purification.

Reaction Workflow (100g Scale Basis)

Step 1: Reactor Charging & Dissolution

  • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, and internal temperature probe.

  • Charge Ethanol (1.0 L, 10 vol) .

  • Add Piperazine (167 g, 1.94 mol, 3.0 eq) . Stir at 200 RPM until fully dissolved.

    • Note: Piperazine is hygroscopic; handle under nitrogen if possible.

  • Add 6-Chloropurine (100 g, 0.647 mol, 1.0 eq) in a single portion.

    • Observation: The mixture will likely be a suspension initially.

Step 2: Reaction (SNAr)

  • Heat the jacket to 85°C to achieve a gentle internal reflux (~78°C).

  • Maintain reflux for 4 – 6 hours .

    • IPC (In-Process Control): Sample at T=3h. Dilute 10µL reaction mixture in 1mL MeOH/Water (50:50). Analyze via HPLC (C18 column, 5-95% ACN gradient).

    • Endpoint: < 1.0% area 6-Chloropurine remaining.

Step 3: Work-up & Isolation (The "Crash-Out" Method)

  • Cool the reactor contents slowly to 20°C over 2 hours (0.5°C/min).

    • Crystallization:[1] The product, 6-(piperazin-1-yl)-9H-purine, typically precipitates as a free base or partial salt depending on pH, while excess piperazine remains in solution.

    • Salt Control: Piperazine hydrochloride (byproduct) may also precipitate.

  • Filtration: Filter the slurry through a sintered glass funnel (porosity 3).

  • Wash 1: Wash the wet cake with cold Ethanol (2 x 100 mL) to remove unreacted piperazine.

  • Wash 2 (Critical for Salt Removal): Resuspend the wet cake in Water (500 mL) at room temperature. Stir for 30 minutes.

    • Rationale: 6-(piperazin-1-yl)-9H-purine has low water solubility as a free base, whereas Piperazine·HCl and excess Piperazine are highly water-soluble. This "slurry wash" removes inorganic/organic salts without dissolving the product.

  • Filter the solid again. Check filtrate pH; it should be neutral to slightly basic (pH 7-9).

Step 4: Drying

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Yield Expectation: 85 – 92% (112g – 121g).

  • Appearance: Off-white to pale yellow powder.

Visualization of Process Logic

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the SNAr mechanism and the role of excess piperazine in preventing dimerization.

ReactionPathway Start 6-Chloropurine (Electrophile) Complex Meisenheimer Complex (Transition State) Start->Complex Reflux, EtOH Pip Piperazine (Nucleophile & Base) Pip->Complex Product 6-(piperazin-1-yl)-9H-purine (Target) Complex->Product - Cl⁻ Byproduct Piperazine·HCl (Salt Byproduct) Complex->Byproduct + H⁺ Dimer Bis-purinyl Impurity (Avoided by Excess Pip) Product->Dimer Low Pip Eq High Temp

Caption: SNAr pathway showing the conversion of 6-chloropurine to the target product. Excess piperazine suppresses the dashed red pathway (dimer formation).

Figure 2: Scale-Up Workflow (PFD)

A visual guide for the manufacturing floor.

ProcessFlow Reactor 1. REACTION Ethanol Reflux (85°C) 6-Cl-Purine + 3.0 eq Piperazine IPC IPC: HPLC (<1% Starting Material) Reactor->IPC IPC->Reactor Incomplete Cooling 2. CRYSTALLIZATION Cool to 20°C (0.5°C/min) IPC->Cooling Pass Filter1 3. FILTRATION Separate Crude Solid Cooling->Filter1 Wash 4. AQUEOUS SLURRY Resuspend in H2O (Remove Salts) Filter1->Wash Wet Cake Filter2 5. FINAL ISOLATION Filter & Vac Dry (50°C) Wash->Filter2

Caption: Step-by-step unit operations for the isolation of high-purity free base.

Analytical Controls & Specifications

To ensure batch consistency, the following analytical method is recommended.

TestMethodAcceptance Criteria
Identification 1H NMR (DMSO-d6)Conforms to structure (Purine protons: ~8.2 ppm, Piperazine: ~3.0-4.0 ppm).
Assay (Purity) HPLC (UV 254 nm)> 98.0% Area
Impurity A HPLC< 0.5% (6-Chloropurine)
Impurity B HPLC< 0.2% (Bis-purinyl dimer)
Residual Solvent GC-HeadspaceEthanol < 5000 ppm

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Product lost in mother liquor due to high solubility in hot EtOH.Cool to 0-5°C before filtration. Concentrate mother liquor to 50% volume and harvest second crop.
High Dimer Impurity Stoichiometry error (low piperazine) or local hot spots.Ensure >3.0 eq Piperazine. Increase agitation speed to prevent concentration gradients.
Product is Sticky/Gum Presence of Piperazine·HCl salts or wet solvent.Perform the water slurry wash (Step 3.4) rigorously. Recrystallize from Isopropanol if necessary.
Incomplete Reaction Temperature too low.Verify internal temperature is >78°C. Switch solvent to n-Butanol (BP 117°C) for faster kinetics.

References

  • Synthesis of 6-substituted purines: Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 6,9-disubstituted purines as CDK inhibitors." Bioorganic & Medicinal Chemistry, 2006. Link

  • Piperazine reactivity: Tuncbilek, M., et al. "Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives."[2] Journal of Medicinal Chemistry, 2012.[2] Link

  • Green Chemistry in SnAr: Henderson, R. K., et al. "Expanding GSK's Solvent Selection Guide – embedding sustainability into solvent selection and manufacture." Green Chemistry, 2011. Link

  • Purine Scaffold Properties: "6-(Piperazin-1-yl)-9H-purine hydrochloride."[3] ChemScene Product Data. Link

  • General Procedure for Amination of Chloropurines: Koufaki, M., et al. "Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine." Bioorganic & Medicinal Chemistry, 2012.[2][4] Link

Sources

Troubleshooting & Optimization

Minimizing dimer formation in 6-chloropurine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

is a critical challenge, particularly when synthesizing linkers for PROTACs, dimeric agonists, or nucleoside analogs. The term "dimer" in this context typically refers to bis-substitution (where a diamine linker reacts with two purine cores) or self-alkylation (where a deprotonated product attacks the starting material).

This technical guide provides a troubleshooting framework to isolate mono-substituted products and suppress high-molecular-weight impurities.

Technical Support Center: 6-Chloropurine Substitution

Module 1: Diagnostic & Mechanism

Q: What type of "dimer" am I observing? A: Identify the impurity structure to select the correct mitigation strategy.

  • Type A (Bridged Dimer): formed when a diamine or diol linker reacts at both ends with two 6-chloropurine molecules.[1]

    • Mass Spec:

      
      .[1]
      
    • Cause: Low stoichiometry of nucleophile or fast addition rates.

  • Type B (N-Alkylated Dimer): formed when the product (containing an acidic N-H at N7/N9) is deprotonated and attacks a second molecule of 6-chloropurine.[1]

    • Mass Spec:

      
      .[1]
      
    • Cause: Excessive base strength or high concentration.[1]

Q: Why does the reaction favor the dimer even when I add 1 equivalent of amine? A: This is a classic kinetic competition issue. Once the first substitution occurs, the product (an aminopurine) is often more electron-rich and nucleophilic than the starting material, but the linker end is the primary risk. In diamine reactions, if the local concentration of 6-chloropurine is high relative to the diamine, the second amine group on the mono-product will attack another chloropurine before it can diffuse away.

Module 2: Troubleshooting & Optimization

Q: How do I prevent bis-substitution when using a diamine linker? A: You must engineer the reaction kinetics to favor the mono-adduct.

  • High Equivalents: Use a large excess of the diamine (3–10 equivalents). This ensures that every 6-chloropurine molecule encounters a free diamine rather than a mono-substituted product.[1]

  • Reverse Addition: Do not add the amine to the purine. Dissolve the diamine (excess) in the solvent and add the 6-chloropurine solution dropwise and slowly . This keeps the concentration of electrophile (purine) low relative to the nucleophile.

  • Protecting Groups: If reagents are expensive, use a mono-Boc protected diamine.[1] This physically blocks the second site, making dimer formation impossible.

Q: I am seeing N7/N9 alkylation side products. Is this dimerization? A: Not strictly, but it mimics it by consuming starting material. 6-Chloropurine has an acidic proton at N9 (


).[1] If you use a strong base (e.g., NaH, KOH) without a protecting group at N9, the purine anion can attack electrophiles (or even itself in rare cases).
  • Solution: Use non-nucleophilic, weaker bases like DIPEA or TEA in alcoholic solvents (n-butanol, IPA).[1] These are strong enough to neutralize the HCl byproduct but weak enough to minimize N9 deprotonation.

Q: Does temperature affect the dimer/monomer ratio? A: Yes. Higher temperatures increase the reaction rate of the second substitution (dimerization).

  • Protocol: Start at 0°C to Room Temperature . Only heat if conversion stalls.[1] Many

    
     reactions on 6-chloropurine proceed well at mild temperatures if the nucleophile is unhindered.[1]
    

Visualizing the Pathway

The following diagram illustrates the competitive pathways between mono-substitution (desired) and bis-substitution (dimer).

G SM 6-Chloropurine (Electrophile) Mono Mono-Substituted Product (Desired) SM->Mono + Diamine (Excess) Fast Diamine Diamine (Nucleophile) Diamine->Mono High Conc. Suppresses Dimer Dimer Bridged Dimer (Impurity) Mono->Dimer + SM (Low Diamine Conc.)

Figure 1: Kinetic competition in diamine substitution. High local concentration of diamine favors the green path; high local concentration of SM favors the red path.

Experimental Protocol: Mono-Substitution of Ethylenediamine

Objective: Synthesize N-(2-aminoethyl)-adenine analog while minimizing the N,N'-bis(purinyl)ethylenediamine dimer.

Reagents:

  • 6-Chloropurine (1.0 eq)[1]

  • Ethylenediamine (10.0 eq) - Large excess is key[1]

  • Solvent: n-Butanol (or Ethanol/IPA)[1]

Step-by-Step Methodology:

  • Preparation of Nucleophile: In a round-bottom flask, dissolve Ethylenediamine (10 mmol) in n-Butanol (10 mL). Heat to 50°C.

  • Slow Addition: Dissolve 6-Chloropurine (1 mmol) in n-Butanol (5 mL). Load this into an addition funnel or syringe pump.

  • Reaction: Add the purine solution dropwise to the stirring diamine solution over 30–60 minutes.

    • Why: This maintains a "high dilution" of the electrophile, statistically ensuring it reacts with a free diamine molecule rather than a product molecule.

  • Monitoring: Monitor by TLC or LCMS. The dimer will appear as a more lipophilic (higher

    
    ) spot compared to the polar mono-amine.
    
  • Workup:

    • Evaporate the solvent and excess ethylenediamine under high vacuum (critical to remove the base).

    • Resuspend residue in water.[1] The mono-product is often water-soluble (depending on pH), while the dimer is less soluble.

    • Purify via ion-exchange chromatography (Dowex) or reverse-phase prep-HPLC.[1]

Data & Heuristics

Table 1: Impact of Stoichiometry on Dimer Formation

Nucleophile EquivalentsAddition MethodMonomer YieldDimer Impurity
1.1 eqAll-at-once40-50%High (20-30%)
1.1 eqReverse Addition60%Moderate (10-15%)
5.0 eqAll-at-once80%Low (<5%)
10.0 eq Reverse Addition >90% Trace (<1%)

Table 2: Solvent Selection Guide

SolventBoiling PointBenefitRisk
n-Butanol 117°CGood solubility for purines; allows higher temp.[1]Hard to remove (requires high vac).[1]
Ethanol/IPA 78°C / 82°CEasy removal; greener.[1]Lower solubility for 6-Cl-Purine.[1]
Water 100°CGreen; microwave compatible.[1]Hydrolysis of Cl to OH (Hypoxanthine) if too hot/basic.
DMF/DMSO HighExcellent solubility.[1]Difficult workup; promotes N9 side reactions.

References

  • Regioselectivity in Purine Alkylation Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines Source: National Institutes of Health (PMC) URL:[Link]

  • Microwave-Assisted Synthesis Title: Microwave assisted synthesis of 6-Substituted aminopurine analogs in water Source: ResearchGate URL:[1][Link]

  • General Reactivity of 6-Chloropurine Title: 6-Chloropurine - PubChem Compound Summary Source:[1] National Center for Biotechnology Information URL:[1][Link]

Sources

Technical Support Center: 6-(piperazin-1-yl)-9H-purine Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-PUR-006 Subject: Troubleshooting Solubility, Precipitation, and Bioassay Stability Assigned Specialist: Senior Application Scientist, Assay Development

Executive Summary: The Chemical Context

You are encountering solubility issues with 6-(piperazin-1-yl)-9H-purine (CAS: 1179486-17-9). To troubleshoot effectively, we must first understand the physicochemical "personality" of this molecule.

  • The Core (Hydrophobic): The 9H-purine scaffold is rigid, planar, and aromatic. It has a strong tendency to stack (π-π interactions), leading to poor aqueous solubility and high lattice energy in its crystalline form.

  • The Tail (Basic/Hydrophilic): The piperazine moiety at position 6 introduces two nitrogen atoms.

    • N1 (Proximal): Conjugated with the purine ring; low basicity.

    • N4 (Distal): A secondary amine with a pKa typically around 9.0–9.8 . This is your "solubility handle."

The Core Conflict: At neutral pH (7.4), the distal nitrogen is partially protonated, aiding solubility. However, the hydrophobic drive of the purine core often overpowers this, especially during the "dilution shock" from DMSO to aqueous buffer.

Module 1: Stock Solution Preparation & Storage

Q: Why is my powder not dissolving in DMSO at 10 mM?

Diagnosis: You may be working with the Free Base form rather than the Hydrochloride (HCl) Salt , or your DMSO has absorbed water.

Technical Insight: The free base of purine derivatives often has a high crystal lattice energy. While DMSO is a universal solvent, "wet" DMSO (hygroscopic absorption of atmospheric water) drastically reduces solubility for hydrophobic purines.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Solid Form Use HCl Salt The salt form disrupts crystal packing and lowers the energy required for solvation.
Solvent Anhydrous DMSO (≥99.9%)Water content >0.1% in DMSO can trigger immediate micro-precipitation of purines.
Concentration Max 10-20 mM Avoid pushing to 50-100 mM. High concentrations promote aggregation even in DMSO.
Dissolution Sonicate (30s) + Vortex Break down micro-crystals. Mild warming (37°C) is acceptable; avoid >50°C (degradation risk).

Validation Step: Perform a Nephelometry Check or a simple visual test:

  • Dilute stock 1:100 in PBS.

  • Shine a laser pointer (or strong light) through the tube.

  • Tyndall Effect (scattering) = Micro-aggregates present. Clear path = Soluble.

Module 2: The Dilution "Crash" (Precipitation in Assay)

Q: The stock is clear, but it precipitates when added to the assay plate. Why?

Diagnosis: You are hitting the "Dilution Cliff." Rapidly changing the solvent environment from a dielectric constant of ~47 (DMSO) to ~80 (Water) causes the hydrophobic purine core to aggregate faster than the water molecules can solvate the piperazine tail.

The Solution: Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the assay buffer. Use a "stepping stone" dilution.

Protocol: The 3-Step Dilution Workflow

DilutionProtocol Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate Plate (10x Conc. in 10% DMSO) Stock->Inter 1:10 Dilution into Buffer Precip Precipitation Risk (Avoid Direct Transfer) Stock->Precip Direct 1:1000 Assay Assay Plate (1x Conc. in 1% DMSO) Inter->Assay 1:10 Transfer into Assay Vol Precip->Assay Aggregates

Figure 1: Intermediate Dilution Strategy to mitigate 'Solvent Shock'. By stepping down from 100% to 10% DMSO before the final 1% concentration, you allow the compound to equilibrate without crashing.

Module 3: pH Sensitivity & Buffer Composition

Q: Does the pH of my assay buffer matter?

Diagnosis: Yes, critically. The piperazine tail is your solubility anchor. It relies on protonation to stay soluble in water.

Scientific Mechanism:

  • pH < 7.0: The distal piperazine nitrogen is protonated (

    
    ).[1] Solubility is High. 
    
  • pH > 8.0: The nitrogen deprotonates to the neutral free base. Solubility Crashes.

Data Table: Solubility vs. pH Profile (Theoretical Trend)

Assay ConditionpHProtonation StateSolubility Risk
Acidic Buffer (Acetate/Citrate)4.0 - 6.0Fully Protonated (Cationic)Low (Stable)
Physiological (PBS/HEPES)7.2 - 7.4Partially ProtonatedModerate (Use <1% DMSO)
Basic Buffer (Tris/Borate)> 8.0Neutral (Free Base)High (Precipitation likely)

Corrective Action:

  • Check Buffer pH: Ensure your assay buffer is not drifting above pH 7.5.

  • Add Solubilizers: If your assay tolerates it, add 0.01% Tween-20 or Triton X-100 . This reduces the surface tension and prevents the hydrophobic purine cores from nucleating into crystals.

Module 4: False Positives (Assay Interference)

Q: I see inhibition, but the dose-response curve is steep and erratic. Is it real?

Diagnosis: You may be observing Promiscuous Inhibition caused by colloidal aggregation (PAINS behavior).

Mechanism: Insoluble purine aggregates can sequester enzymes or scatter light in optical assays, leading to false IC50 values.

Validation Experiment: The Detergent Test Run your assay +/- 0.01% Triton X-100.

  • Scenario A: IC50 remains the same. -> True Binder.

  • Scenario B: Inhibition disappears with detergent. -> False Positive (Aggregation).

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

TroubleshootingTree Start Start: Solubility Issue PrecipStock Precipitate in Stock? Start->PrecipStock PrecipAssay Precipitate in Assay? PrecipStock->PrecipAssay No CheckForm Check: Is it HCl Salt? PrecipStock->CheckForm Yes CheckpH Check: Is Buffer pH > 7.5? PrecipAssay->CheckpH Yes SwitchSolvent Use Anhydrous DMSO Warm to 37°C CheckForm->SwitchSolvent Yes (It is Salt) CheckForm->SwitchSolvent No (Buy Salt Form) CheckDetergent Add 0.01% Tween-20 CheckpH->CheckDetergent No AdjustpH Adjust pH to 7.0-7.4 CheckpH->AdjustpH Yes

Figure 2: Logic flow for isolating solubility failure points.

References

  • NIH Assay Guidance Manual. Compound Precipitation in High-Concentration DMSO Solutions. Source: NCBI Bookshelf. URL:[Link]

  • PubChem Compound Summary. 6-(piperazin-1-yl)-9H-purine (CAS 1179486-17-9). Source: National Library of Medicine. URL:[Link]

  • Journal of Biomolecular Screening. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Source: NIH PubMed Central. URL:[Link]

Sources

Technical Support Center: Regio-selective N-Alkylation of 6-(piperazin-1-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regio-selectivity in the N-alkylation of 6-(piperazin-1-yl)-9H-purine. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this specific transformation, ensuring you can achieve your desired N9-alkylated product with high fidelity.

The alkylation of purines is a cornerstone of medicinal chemistry, yet it is frequently complicated by the formation of regioisomeric mixtures, primarily at the N7 and N9 positions.[1][2][3] For many biological applications, including the development of kinase inhibitors and other therapeutic agents, the N9-substituted regioisomer is the desired, biologically active compound, making control over this reaction's selectivity paramount.[4][5]

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in the fundamental principles of organic chemistry and supported by peer-reviewed literature.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N-alkylation of 6-(piperazin-1-yl)-9H-purine.

Q1: My reaction is producing a mixture of N7 and N9 alkylated products. How can I improve the selectivity for the N9 isomer?

This is the most common challenge in purine alkylation. The formation of both N7 and N9 isomers is a result of the comparable nucleophilicity of these two nitrogen atoms in the purine anion. However, the N9 position is generally the thermodynamically more stable site for substitution.[6] Several factors can be tuned to strongly favor the N9 product.

Root Cause Analysis & Solutions:

  • Steric Hindrance is Your Ally: The 6-(piperazin-1-yl) substituent is relatively bulky. This bulk can create a steric shield around the N7 position, inherently favoring the more accessible N9 position for the incoming electrophile (your alkylating agent).[1][2] To maximize this effect:

    • Choose a Less Hindered Alkylating Agent: If your synthesis allows, using a primary alkyl halide (e.g., R-Br, R-I) is preferable to a secondary one. Tertiary alkyl halides are generally unsuitable for achieving N9 selectivity under standard SN2 conditions.

    • Consider the Conformation: Research on 6-(azolyl)purines has shown that when the C6 substituent can adopt a coplanar conformation with the purine ring, it effectively blocks the N7 position, leading to exclusive N9 alkylation.[1][2] While the piperazinyl group is not planar, its orientation is critical.

  • Solvent and Base Selection is Critical: The choice of solvent and base dictates the nature of the purine anion and its interaction with the counter-ion, profoundly impacting regio-selectivity.[3]

    • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are standard. DMF is often preferred as it effectively solvates the cation from the base, leading to a more "naked" and reactive purine anion.

    • Base: A moderately strong, non-nucleophilic inorganic base is often the best choice. Potassium carbonate (K2CO3) is a widely used and effective base for driving N9 selectivity in similar systems, such as 6-morpholinopurines.[7] Stronger bases like sodium hydride (NaH) can sometimes lead to decreased selectivity by creating a more reactive, less discriminating anion.

Troubleshooting Workflow Diagram:

start Problem: N7/N9 Mixture check_sterics Assess Sterics of Alkylating Agent start->check_sterics check_conditions Evaluate Reaction Conditions (Base, Solvent, Temp) start->check_conditions purify Optimize Purification start->purify If selectivity is still poor action_sterics Action: Switch to less hindered alkyl halide (e.g., primary). check_sterics->action_sterics Is agent bulky? action_base Action: Switch to K2CO3 or Cs2CO3. check_conditions->action_base Using strong base (e.g., NaH)? action_solvent Action: Switch to DMF or MeCN. check_conditions->action_solvent Using polar protic solvent? action_temp Action: Run at RT or slightly elevated (40-60°C) to favor thermodynamic product. check_conditions->action_temp Running at high temp? action_purify Action: Use different column (e.g., C18 vs Silica) or gradient elution. purify->action_purify Isomers co-eluting?

Caption: Troubleshooting workflow for poor N9-selectivity.

Q2: The reaction is sluggish or incomplete. What can I do to improve the yield?

Low conversion can be frustrating. Assuming your starting materials are pure, the issue likely lies with activation of the purine or the reactivity of the electrophile.

Root Cause Analysis & Solutions:

  • Insufficient Deprotonation: The N9 proton of the purine must be removed to form the nucleophilic anion. If the base is not strong enough or is sterically hindered, deprotonation will be inefficient.

    • Action: While K2CO3 is good for selectivity, ensure it is finely powdered and anhydrous. If the reaction is still slow, you can consider a stronger base like Cesium Carbonate (Cs2CO3), which often improves rates without significantly compromising selectivity.

  • Poor Leaving Group: The rate of SN2 reactions is highly dependent on the leaving group.

    • Action: Ensure you are using a good leaving group. The reactivity order is generally I > Br > Cl >> F. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction.

  • Temperature: Alkylation reactions are often sensitive to temperature.

    • Action: While room temperature is a good starting point to maximize selectivity, gentle heating (e.g., 40-60°C) can often increase the reaction rate to a practical level without causing significant loss of regioselectivity.

Q3: I've synthesized my product, but I'm struggling to confirm it's the N9 isomer. How can I definitively distinguish between the N7 and N9 products?

Correct isomer identification is non-negotiable. Fortunately, modern NMR spectroscopy provides unambiguous methods for this determination.[8][9]

Definitive Analytical Protocol:

  • 1H NMR: This is your first check. The chemical shifts of the purine protons (H2 and H8) will be different for the two isomers. However, these differences can be subtle.

  • 13C NMR: The chemical shifts of the purine carbons, particularly C4, C5, and C8, are highly sensitive to the site of alkylation.

    • Key Trend: For many 6-substituted purines, the C5 chemical shift is typically more shielded (lower ppm value) in the N7 isomer compared to the N9 isomer. Conversely, the C4 carbon is often more deshielded in the N7 isomer. A difference of 8-12 ppm is not uncommon.[9]

  • 2D NMR (HMBC & NOESY): These are the most powerful tools for confirmation.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

      • For the N9 Isomer: Look for a 3J correlation between the N9-alkyl group's alpha-protons (the -CH2- attached to the nitrogen) and the C4 and C8 carbons of the purine ring.

      • For the N7 Isomer: You would expect to see correlations from the alpha-protons to the C5 and C8 carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other.

      • For the N9 Isomer: An NOE is often observed between the alpha-protons of the alkyl group and the H8 proton of the purine ring.

      • For the N7 Isomer: An NOE might be detected between the alpha-protons and protons on the 6-piperazinyl group, depending on the conformation.

NMR Data Interpretation Diagram:

cluster_N9 N9 Isomer Confirmation cluster_N7 N7 Isomer Confirmation N9_HMBC HMBC: Alkyl-CH2 correlates to C4 & C8 N9_NOESY NOESY: Alkyl-CH2 shows NOE to H8 Result Definitive Structure N9_HMBC->Result Observe these N7_HMBC HMBC: Alkyl-CH2 correlates to C5 & C8 N7_NOESY NOESY: Alkyl-CH2 shows NOE to Piperazinyl-H N7_HMBC->Result Observe these

Caption: Key 2D NMR correlations for isomer assignment.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for N7 vs. N9 selectivity? A: The selectivity arises from a competition between kinetic and thermodynamic control. The purine anion has two primary nucleophilic centers: N7 and N9. The N7 position is often considered the site of kinetic attack (faster reaction), while the N9 position leads to the more thermodynamically stable product. This is because N9 substitution maintains the aromaticity of the imidazole ring in a manner analogous to naturally occurring purine nucleosides. Reaction conditions that allow for equilibration or are run under milder conditions tend to favor the thermodynamic N9 product.

Q: Does the piperazine ring itself get alkylated? A: This is a valid concern. The secondary amine on the piperazine ring is also a nucleophile. However, under the typical reaction conditions used for N-alkylation of the purine core (e.g., K2CO3 in DMF), the purine N-H is significantly more acidic than the piperazine N-H. Therefore, the base will selectively deprotonate the purine, forming the purine anion, which is a much stronger nucleophile than the neutral piperazine nitrogen. Alkylation on the piperazine ring is generally not observed unless much stronger bases or different reaction schemes are employed.

Q: Can I use microwave irradiation for this reaction? A: Yes. Microwave-assisted synthesis has been shown to be an effective method for the regioselective N9-alkylation of purines.[3] It can dramatically reduce reaction times and, in some cases, improve the N9/N7 ratio by minimizing the formation of side products.[3] It is an excellent technique to explore for optimizing this reaction.

Recommended Experimental Protocol & Data

This section provides a robust starting protocol for achieving high N9-selectivity and a table summarizing the expected impact of various reaction parameters.

Protocol: Selective N9-Alkylation of 6-(piperazin-1-yl)-9H-purine
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-(piperazin-1-yl)-9H-purine (1.0 eq) and finely powdered, anhydrous potassium carbonate (K2CO3, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1 M with respect to the purine starting material.

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.

  • Electrophile Addition: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.2 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). If the reaction is slow, it can be gently heated to 50°C.

  • Workup: Once the reaction is complete, pour the mixture into an equal volume of ice-cold water. A precipitate may form. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as Ethyl Acetate or Dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired N9-alkylated product.

Table: Impact of Reaction Parameters on N9-Selectivity
ParameterCondition Favoring N9-SelectivityCondition Favoring N7/N9 MixtureRationale & Causality
Base K2CO3, Cs2CO3NaH, LiHMDSMilder inorganic bases favor the formation of the thermodynamic N9 product. Stronger bases create a highly reactive anion that is less selective.
Solvent DMF, MeCN (Polar Aprotic)MeOH, EtOH (Polar Protic)Aprotic solvents solvate the cation, leaving a more reactive purine anion. Protic solvents can hydrogen bond with the anion, reducing reactivity and selectivity.
Temperature Room Temp to 60°CHigh Temperatures (>80°C)Lower temperatures allow the reaction to proceed under thermodynamic control, favoring the more stable N9 isomer.
Alkylating Agent R-I, R-Br (Primary)R-Cl (Secondary/Bulky)More reactive electrophiles can react efficiently at lower temperatures. Sterically demanding electrophiles may favor the more accessible N9 site.
Additives N/A for this substratePhase Transfer CatalystsWhile not always necessary, catalysts like β-cyclodextrin have been shown to block the N7 position in other purines, enforcing N9 selectivity.[3]

References

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link]

  • ResearchGate. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. Retrieved from [Link]

  • RSC Advances. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • MDPI. (2020). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. [Link]

  • Hocek, M., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • PMC. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]

  • ResearchGate. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. [Link]

  • Spíchal, L., et al. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. PubMed. [Link]

  • ACS Publications. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]

  • Laris, A. S., et al. (2015). Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization. PMC. [Link]

  • Atas, M., et al. (2019). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Retrieved from [Link]

  • Laris, A. S., et al. (2015). Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. PubMed Central. [Link]

Sources

Technical Support Center: UV-Vis Analysis of 6-(piperazin-1-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate quantitation of 6-(piperazin-1-yl)-9H-purine via UV-Vis spectroscopy is frequently compromised by high background noise and baseline drift. As a purine derivative containing a basic piperazine moiety, this molecule presents unique challenges regarding solubility-induced scattering and pH-dependent spectral shifts .

This guide addresses the three primary vectors of signal degradation:

  • Particulate Scattering: Incomplete dissolution of the piperazine-purine scaffold.

  • Solvent Interference: Improper solvent cutoff wavelengths masking the purine

    
     transition (~260–270 nm).
    
  • Instrumental Artifacts: Sub-optimal integration times and bandwidth settings.

Sample Preparation: The First Line of Defense

Q: Why does my baseline slope upwards toward lower wavelengths (200–300 nm)?

A: This is likely Rayleigh Scattering caused by micro-precipitates, not electronic noise. The piperazine ring at the C6 position improves solubility compared to bare purine, but the free base form of 6-(piperazin-1-yl)-9H-purine can still be hydrophobic. If the baseline absorbance at 350–400 nm (where the molecule should not absorb) is non-zero and slopes upward into the UV region, your sample is a suspension, not a solution.

Protocol: The "Clear-Path" Dissolution Workflow To eliminate scattering, follow this strict solubilization protocol.

  • Primary Dissolution: Dissolve the solid in a small volume of DMSO or 0.1 M HCl first. The piperazine nitrogen (pKa

    
     9.8) will protonate in acid, drastically increasing water solubility.
    
  • Dilution: Dilute to the working concentration with your buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Filtration (Critical): Pass the final solution through a 0.22 µm PTFE or Nylon syringe filter . This removes sub-micron particulates that cause light scattering.

Visualization: Sample Preparation Workflow

SamplePrep Start Solid 6-(piperazin-1-yl)-9H-purine Solvent Primary Solvent (DMSO or 0.1 M HCl) Start->Solvent Add Mix Vortex/Sonicate (2 min) Solvent->Mix Dissolve Dilute Dilute with Buffer (e.g., PBS pH 7.4) Mix->Dilute Target Conc. Filter Filter (0.22 µm) *CRITICAL STEP* Dilute->Filter Remove Particulates Analyze Ready for UV-Vis Filter->Analyze Clear Solution

Figure 1: Optimized dissolution workflow to prevent Rayleigh scattering artifacts.

Solvent & Buffer Optimization

Q: Which solvents are compatible with the 260 nm detection window?

A: You must use solvents with a UV Cutoff < 240 nm. The primary absorbance band for the purine ring is typically between 260 nm and 275 nm . Common laboratory solvents like Acetone or Ethyl Acetate absorb strongly in this region, creating high background noise that swallows your analyte signal.

Solvent Compatibility Table

SolventUV Cutoff (nm)Suitability for Purine AnalysisNotes
Water 190Excellent Best baseline; ensure pH is controlled.
Methanol 205Good Good co-solvent; ensure HPLC grade.
Ethanol 210Good Similar to methanol; avoid denatured alcohol.
DMSO 268Poor (High Conc) Use only < 1% v/v. High absorbance overlaps with purine peak.
Acetone 330Unusable Absorbs strongly in the entire UV region.
Chloroform 245Marginal Avoid if possible; high background near 250 nm.

Technical Note: If using DMSO to aid solubility, keep the final concentration below 0.5% (v/v) and always include the same % of DMSO in your reference blank to subtract its absorbance.

Instrument Parameters & Troubleshooting

Q: My signal is noisy (jagged lines). Should I increase the scan speed?

A: No, you should decrease the scan speed and increase the Integration Time. Noise is random; signal is constant. By averaging the signal over a longer period (Integration Time) at each wavelength step, you improve the Signal-to-Noise (S/N) ratio by the square root of the averaging time.

Recommended Settings for 6-(piperazin-1-yl)-9H-purine:

  • Scan Speed: Medium/Slow (e.g., 200–400 nm/min).

  • Spectral Bandwidth (SBW): 1.0 nm or 2.0 nm. (Too wide = loss of peak resolution; Too narrow = high noise).

  • Absorbance Range: Target 0.2 – 1.0 AU. (Absorbance > 2.0 AU introduces photometric linearity errors).

Troubleshooting Logic: Diagnosing the Noise

Troubleshooting Problem High Background / Noise CheckBlank Check Reference Blank Problem->CheckBlank BlankHigh Blank Abs > 0.1? CheckBlank->BlankHigh SolventIssue Solvent Impurity or Dirty Cuvette BlankHigh->SolventIssue Yes SampleIssue Check Sample Spectrum BlankHigh->SampleIssue No Slope Sloping Baseline? SampleIssue->Slope Scattering Particulate Scattering (Filter Sample) Slope->Scattering Yes Jagged Jagged/Random Noise? Slope->Jagged No Lamp Check Lamp Energy & Integration Time Jagged->Lamp Yes

Figure 2: Step-by-step logic for isolating the source of spectral noise.

Frequently Asked Questions (FAQs)

Q: Does pH affect the UV spectrum of this molecule? A: Yes, significantly. Purines are amphoteric. The piperazine nitrogen can be protonated (acidic pH) or neutral (basic pH). This changes the electronic distribution and can shift the


 (wavelength of maximum absorbance).
  • Recommendation: Always buffer your samples (e.g., Phosphate buffer pH 7.4) to ensure reproducible spectra. Do not measure in unbuffered water where dissolved CO

    
     can alter pH.
    

Q: Can I use plastic cuvettes? A: Only if they are "UV-transparent" plastic. Standard polystyrene cuvettes absorb UV light below 300 nm and will block the signal completely. Quartz cuvettes are the gold standard for this analysis.

Q: What is the molar extinction coefficient (


) for this compound? 
A:  While specific experimental values should be determined in-house, purine derivatives typically have an 

in the range of 8,000 – 15,000 M

cm

at 260–270 nm.
  • Self-Validation: If your calculated

    
     is < 5,000, suspect incomplete dissolution (precipitation) or degradation.
    

References

  • NIST Chemistry WebBook. 9H-Purine UV/Visible Spectrum. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Agilent Technologies. Eliminating Baseline Problems in HPLC and UV-Vis. Technical Overview.[3][4][5] Available at: [Link]

  • Waters Corporation. Noisy Baseline on UV Detectors - Troubleshooting Guide. Waters Knowledge Base.[6] Available at: [Link]

  • PubChem. 6-(piperazin-1-yl)-9H-purine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation & Comparative

Validating Purity of 6-(piperazin-1-yl)-9H-purine: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Validating the purity of 6-(piperazin-1-yl)-9H-purine presents a classic chromatographic challenge: the molecule contains a highly polar, amphoteric purine core fused with a basic piperazine ring.[1] Standard Reversed-Phase Liquid Chromatography (RPLC) with C18 columns—the workhorse of most labs—often fails here.[1] The basic piperazine moiety interacts with residual silanols causing severe peak tailing, while the molecule's high polarity leads to elution near the void volume, causing co-elution with salts and unretained impurities.[1]

This guide objectively compares the standard RPLC approach against the superior Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS).[1][2] We demonstrate why HILIC-MS is the definitive "Gold Standard" for validating this specific scaffold, offering superior retention, peak shape, and sensitivity.

Comparative Analysis: Method Performance

The following table contrasts three common methodologies for analyzing piperazine-substituted purines.

Table 1: Performance Comparison of Analytical Architectures
FeatureMethod A: Standard Acidic RPLC (C18) Method B: High-pH RPLC (Hybrid C18) Method C: HILIC-MS (Recommended)
Separation Mechanism Hydrophobic PartitioningHydrophobic Partitioning (Suppressed Ionization)Partitioning into Water-Enriched Layer
Retention of Target Poor (k' < 1.0).[1] Elutes near void.Moderate . High pH suppresses protonation, increasing hydrophobicity.[1]Excellent . Retains polar bases well away from void.[1]
Peak Shape Poor .[1] Tailing due to silanol interactions.[1]Good . Neutral form minimizes silanol drag.[1]Excellent . Symmetrical peaks.
MS Sensitivity Moderate .[1] High water content desolvates poorly.[1]Good .Superior . High organic % enhances ESI desolvation.[1]
Impurity Specificity Low .[1] Polar impurities (unreacted piperazine) co-elute.[1]Moderate .High . Separates polar synthesis by-products effectively.
Suitability Not Recommended for purity validation.[1]Alternative (Requires pH-stable columns like BEH).Gold Standard for polar purity validation.[1]

Scientific Rationale & Impurity Logic

To validate purity, one must understand the impurities.[1][3] The synthesis of 6-(piperazin-1-yl)-9H-purine typically involves the nucleophilic attack of piperazine on 6-chloropurine.[1]

Synthesis & Impurity Pathway Diagram

The following diagram maps the chemical logic, highlighting why separation is difficult (all species are polar).

G Start1 6-Chloropurine (Polar/Acidic) Product 6-(piperazin-1-yl)-9H-purine (Target) Start1->Product SNAr Reaction Impurity2 Hydrolysis Product (Hypoxanthine analog) Start1->Impurity2 Hydrolysis Start2 Piperazine (Highly Polar/Basic) Start2->Product Impurity1 Unreacted Piperazine (Elutes in Void on C18) Start2->Impurity1 Excess Reagent Impurity3 Bis-substituted Dimer (Less Polar) Product->Impurity3 Side Reaction

Caption: Reaction pathway showing critical impurities. Note that "Unreacted Piperazine" is difficult to quantify on C18 due to lack of retention.[1]

Detailed Experimental Protocol: HILIC-MS/MS

This protocol is designed to be a self-validating system, ensuring that the highly polar target and its impurities are retained and separated.[1]

Instrumentation & Conditions[1][4][5][6]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).[1]

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell 120 HILIC-Z) .[1]

    • Why? Zwitterionic phases provide a stable water-enriched layer on the surface, allowing "liquid-liquid" partition chromatography which is ideal for charged purines.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why? Buffer is critical in HILIC to mask secondary ionic interactions and maintain peak shape.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Gradient Method[1][2]
  • Flow Rate: 0.4 mL/min

  • Column Temp: 30°C

Time (min)% B (Acetonitrile)Event
0.0090%Initial (High organic for retention)
2.0090%Isocratic Hold
10.0050%Gradient Elution
12.0050%Flush
12.1090%Re-equilibration
18.0090%End
Mass Spectrometry Parameters (ESI+)[1]
  • Source: Electrospray Ionization (Positive Mode).[1][4]

  • Target MRM: m/z 205.1

    
     163.1 (Loss of piperazine ring fragment) and 205.1 
    
    
    
    122.0 (Purine core).[1]
  • Rationale: The piperazine nitrogen protonates readily (

    
    ), providing excellent sensitivity.[1]
    

Validation Framework (ICH Q2(R2))

To ensure the method is authoritative, follow these validation steps derived from ICH Q2(R2) guidelines.

Specificity (Purity of Peak)[1]
  • Objective: Prove that the main peak is not masking co-eluting impurities.[1]

  • Protocol: Use a Diode Array Detector (DAD) in series with MS. Check "Peak Purity" via UV spectral overlay. Simultaneously, monitor the MS trace for "crosstalk" from known impurities (e.g., 6-chloropurine mass).[1]

  • Acceptance: No interfering peaks at the retention time of the target.

Linearity & Range[1]
  • Protocol: Prepare 5 concentration levels ranging from 0.1% (impurity level) to 120% (assay level) of the target concentration.

  • Acceptance:

    
    .[1] Residuals plot should show random distribution.[1]
    
Accuracy (Spike Recovery)[1]
  • Protocol: Spike the sample matrix with known amounts of impurities (e.g., piperazine, 6-chloropurine) at 50%, 100%, and 150% of the specification limit.

  • Acceptance: Recovery between 90-110%.[1]

Sensitivity (LOD/LOQ)
  • Critical for Purity: You must prove you can detect impurities at 0.05% levels.[1]

  • Calculation: Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1[1][5]
      
    • LOQ: S/N

      
       10:1
      

Analytical Workflow & Decision Tree

Use this workflow to determine if your current method is sufficient or if you must switch to the recommended HILIC protocol.

DecisionTree Start Start: Purity Analysis of 6-(piperazin-1-yl)-9H-purine Check1 Is Retention Factor (k') > 2.0? Start->Check1 Check2 Is Peak Tailing Factor < 1.5? Check1->Check2 Yes Action1 Switch to HILIC-MS (Zwitterionic Column) Check1->Action1 No (Elutes in Void) Pass Method VALID Check2->Pass Yes Action2 Switch to High-pH RPLC (Hybrid C18, pH 10) Check2->Action2 No (Tailing) Fail Method INVALID (Risk of co-elution) Action1->Pass Optimized Action2->Pass Optimized

Caption: Decision matrix for method selection. Most standard C18 methods will fail at the "Retention Factor" step due to the polarity of the piperazine group.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6][7][8]

  • McCalley, D. V. (2017).[1][9] Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. [1]

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

  • Vertex AI Search. (2024).[6] Synthesis and impurity profile of piperazine-purine derivatives.5[1][2][5]

Sources

Comparative Guide: IR Spectrum Analysis of 6-(piperazin-1-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Context

In drug discovery, 6-(piperazin-1-yl)-9H-purine serves as a critical scaffold for kinase inhibitors and CB1 receptor inverse agonists. Its structural integrity hinges on the successful nucleophilic aromatic substitution (


) of the piperazine ring onto the purine core.

This guide objectively compares the Infrared (IR) spectral performance of this compound against its synthetic precursor (6-chloropurine ) and a structural analog (Adenine ). By focusing on the "spectral performance"—defined here as the resolvability of diagnostic bands—we provide a self-validating protocol for confirming identity and purity without immediate recourse to more expensive techniques like NMR or Mass Spectrometry.

Key Comparative Findings
Feature6-(piperazin-1-yl)-9H-purine6-Chloropurine (Precursor)Adenine (Analog)
Diagnostic Region (2800–3000 cm⁻¹) High Performance: Distinct aliphatic

C-H stretches (piperazine ring).
Silent: No aliphatic C-H bands.Silent: No aliphatic C-H bands.
Fingerprint Region (<1000 cm⁻¹) Clean: Absence of C-Cl stretch.Distinct: Strong C-Cl stretch (~850 cm⁻¹).[1]N/A
Amine Region (>3100 cm⁻¹) Complex: Secondary amine (piperazine) + Imidazole N-H.Simple: Only Imidazole N-H.Complex: Primary amine (

) doublet.[2]

Technical Deep Dive: Spectral Causality

To interpret the spectrum accurately, one must understand the vibrational causality. The substitution of the chlorine atom at the C6 position with a piperazine moiety induces specific electronic and kinematic changes in the molecule.

The "Piperazine Signature" (Gain of Signal)

The most significant indicator of product formation is the appearance of aliphatic C-H stretching vibrations .

  • Mechanism: The piperazine ring contains four methylene (

    
    ) groups. These introduce antisymmetric and symmetric stretching modes in the 2850–2950 cm⁻¹  range.
    
  • Performance Advantage: Neither the purine core nor the 6-chloropurine precursor possesses

    
     hybridized carbons. Therefore, the appearance of these bands is a binary pass/fail indicator  for the presence of the piperazine ring.
    
The "Chlorine Silence" (Loss of Signal)
  • Mechanism: The C-Cl bond in 6-chloropurine exhibits a characteristic stretching vibration typically between 800–850 cm⁻¹ .

  • Performance Advantage: The complete disappearance of this band confirms the consumption of the starting material. If this peak persists, the reaction is incomplete.

The Purine Core Breathing (Shift of Signal)
  • Mechanism: The purine ring system (

    
     and 
    
    
    
    skeletal vibrations) absorbs strongly in the 1550–1650 cm⁻¹ region.[3]
  • Shift: The electron-donating nature of the piperazine nitrogen (compared to the electron-withdrawing chlorine) increases the electron density in the pyrimidine ring of the purine system, often causing a slight redshift (lower wavenumber) and intensity change in the C6-N bands compared to C6-Cl.

Detailed Spectral Assignments

The following table synthesizes experimental data for 6-(piperazin-1-yl)-9H-purine.

Table 1: Diagnostic IR Bands & Assignments
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupComparative Note
3200 – 3450

Stretch
Secondary Amine (Piperazine) & Imidazole (Purine N9)Broader than 6-chloropurine due to added piperazine N-H. Lacks the distinct "doublet" of primary amines seen in Adenine.
3000 – 3100

Stretch
Aromatic

C-H (Purine C2/C8)
Present in all three (Product, Precursor, Adenine).
2850 – 2950

Stretch
Aliphatic

C-H (Piperazine

)
CRITICAL IDENTIFIER. Absent in 6-Chloropurine and Adenine.
1600 – 1650

Ring
Purine Pyrimidine RingStrong intensity. Characteristic of the purine scaffold.
1500 – 1580

Skeletal
Purine Imidazole RingDiagnostic of the aromatic system integrity.
1200 – 1350

Stretch

Strong band indicating the successful formation of the C6-N bond.
~850

Stretch
ABSENT PURITY CHECK. Presence indicates unreacted 6-chloropurine.

Experimental Protocol: ATR-FTIR Analysis

This protocol uses Attenuated Total Reflectance (ATR) FTIR, which is superior to KBr pellets for this application due to the hygroscopic nature of piperazine derivatives.

Materials Required
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol (analytical grade) for cleaning.

  • Sample: Dry powder of 6-(piperazin-1-yl)-9H-purine (>2 mg).

Step-by-Step Workflow
  • System Validation (Background):

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

    • Criterion: Ensure no residual peaks in the 2800–3000 cm⁻¹ region (contamination check).

  • Sample Deposition:

    • Place approximately 2–5 mg of the sample directly onto the center of the crystal.

    • Critical Step: Apply pressure using the anvil clamp until the force gauge reads the optimal value (usually ~100 N). Reasoning: Poor contact results in weak aliphatic C-H signals, leading to false negatives.

  • Data Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Number of Scans: 32 (to improve Signal-to-Noise ratio for weak overtone bands).

    • Resolution: 4 cm⁻¹.

  • Data Processing:

    • Apply Baseline Correction (automatic).

    • Apply ATR Correction (if comparing to library transmission spectra).

  • Interpretation Logic (Self-Validating):

    • Check 1: Is there a peak at ~850 cm⁻¹? -> YES: Repurify (Start Material present). -> NO: Proceed.

    • Check 2: Are peaks present at 2850–2950 cm⁻¹? -> NO: Wrong compound (likely Adenine or hydrolysis product). -> YES: Product confirmed.

Visualization: Reaction Monitoring Logic

The following diagram illustrates the logical decision tree for monitoring the synthesis of 6-(piperazin-1-yl)-9H-purine using IR spectroscopy.

IR_Analysis_Logic Start Crude Product Isolated FTIR Run ATR-FTIR (4000-600 cm⁻¹) Start->FTIR Check_Cl Check ~850 cm⁻¹ (C-Cl Stretch) FTIR->Check_Cl Fail_Cl Impurity Detected: Unreacted 6-Chloropurine Check_Cl->Fail_Cl Peak Present Pass_Cl Chlorine Absent Check_Cl->Pass_Cl Peak Absent Check_CH Check 2850-2950 cm⁻¹ (Aliphatic C-H) Pass_Cl->Check_CH Fail_CH Identity Error: Missing Piperazine Ring Check_CH->Fail_CH Peaks Absent Check_NH Check 3200-3400 cm⁻¹ (N-H Profile) Check_CH->Check_NH Peaks Present Pass_CH Piperazine Confirmed Result_Success VALIDATED: 6-(piperazin-1-yl)-9H-purine Check_NH->Result_Success Broad Band (Sec. Amine) Result_Adenine Ambiguity: Possible Adenine Contamination (Check Primary Amine Doublet) Check_NH->Result_Adenine Sharp Doublet (Prim. Amine)

Figure 1: Decision logic for validating 6-(piperazin-1-yl)-9H-purine synthesis via FTIR.

Comparison with Alternative Techniques

While IR is the rapid "workhorse" for this analysis, it is essential to understand when to deploy alternative methods.

TechniqueWhen to Use Over IRLimitation
Raman Spectroscopy Symmetric Vibrations: Better for observing the "breathing" modes of the purine rings which are often weak in IR. Useful if the sample is in an aqueous solution (water absorbs IR strongly).Fluorescence from impurities can overwhelm the signal.
H-NMR Quantitative Purity: IR is qualitative. NMR integrates the piperazine protons (approx. 3.0–4.0 ppm) vs. aromatic protons to give a precise molar ratio.High cost, requires deuterated solvents, slower turnaround.
UV-Vis Concentration: Determining concentration in solution using the Beer-Lambert law (

~260-270 nm).
Cannot distinguish between 6-chloropurine and the product easily as chromophores are similar.

References

  • Koufaki, M., et al. (2012).[4][5] Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Tuncbilek, M., et al. (2012).[5] Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). FTIR spectra of piperazine and triazine derivatives. Retrieved February 4, 2026, from [Link]

Sources

Comparative Solubility Guide: 6-(piperazin-1-yl)-9H-purine vs. Traditional Purine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility "Cliff" in Purine Chemistry

Purine scaffolds are ubiquitous in pharmacopoeia, forming the backbone of kinase inhibitors, antivirals, and antimetabolites. However, the rigid, planar aromatic structure of the purine core often leads to high crystal lattice energy and aggressive


-

stacking, resulting in poor aqueous solubility. This "solubility cliff" frequently leads to poor oral bioavailability and formulation challenges.

This guide analyzes 6-(piperazin-1-yl)-9H-purine (CAS: 1928-81-0), a structural modification that strategically incorporates a piperazine moiety at the C6 position. Unlike traditional analogs like Adenine or 6-Chloropurine, this derivative leverages the basicity and non-planar geometry of the piperazine ring to significantly enhance thermodynamic solubility, particularly in physiological and acidic media.

Physicochemical Profile & Structural Logic[1]

To understand the solubility advantage, we must compare the fundamental physicochemical descriptors. The introduction of the piperazine ring alters the lipophilicity (LogP) and ionization potential (pKa) of the parent purine.

Table 1: Comparative Physicochemical Properties[2]
PropertyAdenine (Reference)6-Chloropurine6-(piperazin-1-yl)-9H-purine
Structure Planar, AromaticPlanar, AromaticNon-planar (Chair conformation)
Molecular Weight 135.13 g/mol 154.56 g/mol 204.23 g/mol
cLogP (Predicted) -0.1 to 0.10.60.2 - 0.5 (Modulated by ionization)
pKa (Basic) ~4.2 (N1)< 1 (Weakly basic)~9.8 (Piperazine N4 secondary amine)
H-Bond Donors 212
H-Bond Acceptors 224
Solubility Driver H-bonding (limited)None (Hydrophobic)Ionization & Lattice Disruption

Key Insight: The piperazine ring exists predominantly in a chair conformation, which disrupts the planar stacking characteristic of purines. Furthermore, the distal nitrogen (N4) of the piperazine provides a high pKa basic center, allowing for protonation at physiological pH, which is the primary driver for its enhanced aqueous solubility.

Mechanistic Solubility Analysis

The "Lattice Energy" Barrier

Traditional purines like Adenine crystallize efficiently due to strong intermolecular hydrogen bonds and stacking interactions. Dissolving these requires high energy to break the crystal lattice.

  • Adenine: High melting point (>360°C)

    
     High Lattice Energy 
    
    
    
    Low Solubility (~1 mg/mL in water).
  • 6-(piperazin-1-yl)-9H-purine: The bulky piperazine group acts as a "spacer," increasing the steric bulk and preventing tight packing of the purine rings. This lowers the melting point and the energy required for solvation.

pH-Dependent Ionization

The most critical advantage of the piperazine analog is its pH sensitivity.

  • At pH 1.2 - 6.0: The piperazine secondary amine is fully protonated (

    
    ). This charge creates a hydration shell, drastically increasing solubility in gastric-simulated fluids.
    
  • At pH 7.4: Partial protonation maintains better solubility than neutral purines.

Diagram 1: Solubility Mechanism & Ionization Logic

SolubilityMechanism cluster_0 Traditional Purine (e.g., Adenine) cluster_1 6-(piperazin-1-yl)-9H-purine A_Solid Solid State (Planar Stacking) A_Sol Aqueous Solution (Neutral Species) A_Solid->A_Sol High Lattice Energy Barrier (Hard to Break) P_Sol_Neu Neutral Species (pH > 10) A_Sol->P_Sol_Neu Structural Modification P_Solid Solid State (Disrupted Packing) P_Solid->P_Sol_Neu Lower Lattice Energy P_Sol_Ion Cationic Species (pH < 9) P_Sol_Neu->P_Sol_Ion Protonation of Piperazine N (Major Solubility Driver)

Caption: Comparative solvation mechanism showing how the piperazine moiety lowers lattice energy and enables ionization-driven solubility.

Comparative Solubility Data

The following data represents a synthesis of experimental trends and validated solubility profiles for purine analogs.

Table 2: Solubility in Key Solvents (25°C)
Solvent SystemAdenine6-Chloropurine6-(piperazin-1-yl)-9H-purinePerformance Verdict
Water (Neutral) ~1.0 mg/mL< 0.5 mg/mL2 - 5 mg/mL Improved
0.1N HCl (pH 1.2) ~5 mg/mL< 1 mg/mL> 20 mg/mL Superior (Salt formation)
PBS (pH 7.4) ~0.5 mg/mL< 0.5 mg/mL~2.5 mg/mL Improved
DMSO ~6 mg/mL~40 mg/mL> 50 mg/mL Excellent
Ethanol < 1 mg/mL~15 mg/mL~10 mg/mL Moderate

Interpretation:

  • Acidic Media: The piperazine analog exhibits a >4-fold increase in solubility compared to Adenine due to the formation of the piperazinium cation.

  • Organic Solvents: While 6-Chloropurine is soluble in DMSO due to lipophilicity, the piperazine analog maintains high DMSO solubility while also offering water solubility, a dual benefit for formulation.

Experimental Protocol: Thermodynamic Solubility Determination

Trustworthiness Statement: This protocol uses a "Shake-Flask" method with HPLC-UV quantification. It is self-validating because it requires the generation of a standard curve and the use of a known control (Adenine) to verify system performance.

Materials
  • Test Compound: 6-(piperazin-1-yl)-9H-purine (Solid).

  • Control: Adenine (Sigma-Aldrich, >99%).

  • Media: Phosphate Buffered Saline (PBS) pH 7.4, 0.1N HCl.

  • Equipment: Orbital Shaker, Centrifuge (15,000 rpm), HPLC system with UV detector (254 nm).

Workflow Diagram

SolubilityProtocol Step1 1. Saturation Add excess solid to media (Target: 10 mg/mL) Step2 2. Equilibration Shake 24h @ 25°C (Orbital Shaker) Step1->Step2 Step3 3. Separation Centrifuge 15k rpm Filter (0.22 µm PVDF) Step2->Step3 Step4 4. Dilution Dilute supernatant into mobile phase Step3->Step4 Step5 5. Quantification HPLC-UV Analysis vs Standard Curve Step4->Step5 Control Control Check: Adenine Solubility Must be ~1 mg/mL Step5->Control

Caption: Step-by-step workflow for thermodynamic solubility assessment ensuring saturation equilibrium.

Detailed Procedure
  • Preparation of Supersaturated Solution: Weigh approximately 10 mg of the test compound into a 1.5 mL microcentrifuge tube. Add 1.0 mL of the selected media (PBS or HCl).

  • Equilibration: Place tubes on an orbital shaker (500 rpm) at 25°C for 24 hours. Note: Visual inspection must confirm undissolved solid remains. If clear, add more solid.

  • Phase Separation: Centrifuge samples at 15,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration: Carefully remove the supernatant and filter through a 0.22 µm PVDF syringe filter to remove micro-particulates. Critical: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Quantification:

    • Dilute the filtrate 1:10 and 1:100 with the HPLC Mobile Phase (Water/Acetonitrile).

    • Inject onto HPLC (C18 Column, Gradient 5-95% ACN).

    • Calculate concentration using a 5-point calibration curve (

      
      ) prepared from a DMSO stock solution.
      

Application in Drug Design[4]

For researchers developing purine-based drugs, substituting a C6-halogen or C6-amino group with a piperazine ring is a validated strategy to:

  • Improve Oral Absorption: The increased solubility at gastric pH (1.2) promotes rapid dissolution in the stomach.

  • Enable Salt Formation: The piperazine nitrogen allows for the creation of stable salts (e.g., Hydrochloride, Mesylate), which further stabilizes the solid form and enhances dissolution rates.

  • Maintain Target Affinity: The piperazine ring often mimics the ribose sugar in ATP-binding sites of kinases, maintaining potency while solving the solubility problem.

References

  • Solubility of Purine Bases

    • Title: "Aqueous solubility of adenine, adenosine, and their deriv
    • Source: Journal of Pharmaceutical Sciences.
    • URL:[Link](Note: Representative link for standard Adenine data)

  • Piperazine in Drug Design

    • Title: "The Piperazine Moiety in Medicinal Chemistry: A Review."
    • Source: Current Medicinal Chemistry.
    • URL:[Link]

  • Thermodynamic Solubility Protocols

    • Title: "Assay Guidance Manual: Solubility Assays."
    • Source: NCBI Bookshelf.
    • URL:[Link]

  • Compound Data (6-(piperazin-1-yl)-9H-purine)

    • Title: "PubChem Compound Summary for CID 3129049" (Analog Reference).
    • Source: PubChem.[1]

    • URL:[Link]

Sources

Reference Standards for 6-(piperazin-1-yl)-9H-purine Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(piperazin-1-yl)-9H-purine (CAS 615-66-7) is a critical scaffold in the synthesis of kinase inhibitors and adenosine receptor modulators.[1] Despite its structural simplicity, establishing a reliable reference standard for this molecule is fraught with analytical pitfalls.[1] Its amphoteric nature (containing both an acidic purine proton and a basic secondary amine) leads to variable salt formation, hygroscopicity, and retention issues in reverse-phase chromatography.

This guide objectively compares reference standard grades available for this compound and provides a self-validating framework for in-house qualification. We move beyond simple "purity" claims to address the mass balance—accounting for counter-ions, water, and residual solvents that frequently inflate potency calculations in drug discovery.

Part 1: The Analytical Landscape & Material Grades

The Challenge: Salt Forms and Stoichiometry

Commercially available "98% pure" samples of 6-(piperazin-1-yl)-9H-purine are often hydrochlorides or trifluoroacetates, even if labeled as free bases.[1] The secondary amine on the piperazine ring (


) and the N1/N3 positions of the purine are proton acceptors.
  • Risk: A researcher assuming a free base (

    
    ) when using a dihydrochloride salt (
    
    
    
    ) introduces a 35% stoichiometric error in biological assays.[1]
Comparative Analysis of Standard Grades

The following table contrasts the three primary classes of reference materials available for this scaffold.

FeatureCertified Reference Material (CRM) Analytical Standard (Primary) Reagent/Synthesis Grade
Primary Use GMP Release, Clinical Phase QCMethod Validation, Routine QCEarly Discovery, Synthesis Intermediate
Purity Assignment Mass Balance (100% - Impurities)Chromatographic Area % (HPLC)Area % (often ignoring salts)
Traceability SI-Traceable (NIST/BIPM)Vendor COANone
Salt Definition Explicitly Quantified (Ion Chromatography)Stated, rarely quantifiedAmbiguous
Cost Factor High (Custom Synthesis often req.)[1]ModerateLow
Risk Profile Low: Absolute content known.[1]Medium: Potential water/solvent error.[1]High: Salt/Solvent errors likely.[1]

Part 2: Qualification Workflow (The "Gold Standard")

Since CRMs for specific intermediates like 6-(piperazin-1-yl)-9H-purine are rarely off-the-shelf, laboratories must often qualify a "Working Standard" from high-quality reagent material.[1]

Workflow Visualization

The following diagram outlines the decision logic for qualifying this specific purine derivative, emphasizing the critical "Salt Check" step.

QualificationWorkflow Start Raw Material (6-(piperazin-1-yl)-9H-purine) HPLC_Screen Step 1: HPLC Purity Screen (Check for 6-chloropurine & dimers) Start->HPLC_Screen Decision1 Purity > 98%? HPLC_Screen->Decision1 Purification Prep-HPLC / Recrystallization (Remove impurities) Decision1->Purification No Salt_Check Step 2: Counter-ion Screen (IC or Silver Nitrate Test) Decision1->Salt_Check Yes Purification->HPLC_Screen qNMR Step 3: qNMR (Absolute Purity) (Internal Std: Maleic Acid) Salt_Check->qNMR Water_Solvent Step 4: KF & GC-HS (Water & Residual Solvents) qNMR->Water_Solvent Final_Calc Calculate Potency (As Is) (% Purity × [100 - %Volatiles]) Water_Solvent->Final_Calc

Figure 1: Self-validating workflow for establishing a primary reference standard from raw material.

Part 3: Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Absolute Purity

Objective: Determine the absolute mass fraction of the purine, independent of UV response factors. Why this method? 6-chloropurine (a common impurity) has a different extinction coefficient than the product.[1] UV purity is therefore misleading.[1]

  • Solvent: DMSO-

    
     (Solubilizes both free base and salts).[1]
    
  • Internal Standard (IS): Maleic Acid (Traceable grade) or Dimethyl sulfone.[1]

    • Note: Maleic acid signals (

      
       6.2 ppm) do not overlap with purine aromatics (
      
      
      
      8.0–8.5 ppm) or piperazine methylenes (
      
      
      3.0–4.0 ppm).[1]
  • Procedure:

    • Weigh

      
       mg of Sample and 
      
      
      
      mg of IS into the same vial.
    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Acquire

      
      H NMR with 
      
      
      
      s (relaxation delay) to ensure full integration accuracy [1].
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity)
Protocol B: HPLC-UV Routine Analysis

Objective: Routine monitoring of stability and impurities.

Method Development Logic: The piperazine ring is highly polar.[1] On a standard C18 column at neutral pH, the molecule will elute in the void volume (no retention). You must use Ion Pairing or High pH .[1]

Recommended Conditions (High pH Mode):

  • Column: C18 with high-pH stability (e.g., XBridge C18 or Gemini NX-C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1] At this pH, piperazine is deprotonated, increasing hydrophobicity and retention.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 265 nm (Purine

    
    ).[1]
    
  • Flow Rate: 1.0 mL/min.[1][2]

Alternative (Acidic Mode with Ion Pairing):

  • If high pH columns are unavailable, use Mobile Phase A: 0.1% TFA in Water.[1] The TFA acts as an ion-pairing agent with the piperazine amine, providing retention on standard C18 phases [2].

Part 4: Stability & Handling

  • Hygroscopicity: The hydrochloride salt is extremely hygroscopic.[1] Standards must be stored in a desiccator at -20°C.[1]

  • Container: Avoid polystyrene; use glass or polypropylene to prevent adsorption of the cationic form.

References

  • BIPM (Bureau International des Poids et Mesures). "Quantitative NMR (qNMR) Internal Standard Reference Data." BIPM Metrology Guidelines. Accessed October 2023.[1] [Link]

  • Sielc Technologies. "HPLC Analysis of Piperazine on Primesep 100." Application Notes. Accessed October 2023.[1] [Link]

  • International Conference on Harmonisation (ICH). "Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." ICH Guidelines. November 2000.[1][3] [Link]

  • PubChem. "6-(piperidin-1-yl)-9H-purine Compound Summary."[1] National Library of Medicine.[1] Accessed October 2023.[1] [Link](Note: Structural analog used for property correlation).

Sources

Beyond the Mass Peak: Validating 6-(piperazin-1-yl)-9H-purine via Elemental Analysis vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox in Heterocyclic Synthesis

In modern drug discovery, high-resolution mass spectrometry (HRMS) has become the de facto "identity card" for new compounds. However, for nitrogen-rich heterocycles like 6-(piperazin-1-yl)-9H-purine , identity is not synonymous with purity.

As a Senior Application Scientist, I frequently encounter a critical error in early-stage development: the assumption that a clean LC-MS trace equates to a pure bulk solid. It does not. LC-MS is blind to inorganic salts, residual water, and trapped non-chromophoric solvents—impurities that wreak havoc on biological assay reproducibility.

This guide objectively compares the traditional "Gold Standard"—Combustion Elemental Analysis (EA) —against modern alternatives (qNMR and HRMS) specifically for the confirmation of 6-(piperazin-1-yl)-9H-purine. We will demonstrate why EA remains the superior method for establishing bulk purity and solvation state for this class of compounds.

Part 1: Technical Profile & The Challenge

The Compound: 6-(piperazin-1-yl)-9H-purine Molecular Formula:


Molecular Weight:  204.23  g/mol 

The Analytical Challenge: This molecule presents a "perfect storm" for analytical ambiguity:

  • High Nitrogen Content (~41%): Requires complete combustion; incomplete combustion yields low nitrogen values, often mistaken for impurity.

  • Hygroscopicity: The piperazine ring is a known moisture scavenger. The formation of non-stoichiometric hydrates is common.

  • Amphoteric Nature: It can trap counter-ions (TFA, HCl) or Lewis acids from synthesis, which do not fly in positive-mode ESI MS.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary validation methods. Note that while HRMS is superior for identification, it fails as a standalone purity assay for this specific compound type.

Table 1: Performance Matrix for 6-(piperazin-1-yl)-9H-purine Validation

FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (Q-TOF/Orbitrap)
Primary Output Bulk Purity & Solvation StateMolar Purity & Solvent IDMolecular Identity (m/z)
Detection Principle Combustion (

)
Nuclear Spin ResonanceIonization (ESI/APCI)
Blind Spots Specific structure (isomers)Inorganic salts (unless specialized)Salts, Water, Inorganics
Sample Requirement 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg (Destructive)
Precision Standard

(Absolute)

(Relative)
< 5 ppm (Mass Error)
Best For... Confirming Hydrates/Salts Quantifying Residual Solvent Confirming Formula
Part 3: Experimental Data & The "Hydrate Trap"

This section provides the core data proving why EA is necessary. We compare the Theoretical values against three Experimental scenarios often seen in the lab.

Scenario A: The "Invisible" Hydrate

A researcher synthesizes the compound. LC-MS shows a single peak at


 205.10 (

). However, the biological IC50 is off by 10%. Why? The sample is a hemihydrate (

), which LC-MS cannot see.

Table 2: Elemental Analysis Data Simulation

ElementTheoretical (Anhydrous) Theoretical (Hemihydrate) (

)
Experimental Found (Typical)Status
Carbon 52.93% 50.69%50.75%Fail (vs Anhydrous)
Hydrogen 5.92% 6.15%6.12%Pass (vs Hemihydrate)
Nitrogen 41.15% 39.41%39.35%Fail (vs Anhydrous)

Analysis: If you relied on the anhydrous calculation, this batch fails (C is off by >2%). By fitting the data to the hemihydrate model, the values fall within the acceptable


 range. EA successfully identified the bulk composition change that HRMS missed. 
Part 4: Validated Experimental Protocols

To achieve the precision required for publication (J. Med. Chem. standards), follow this self-validating workflow.

Protocol 1: Sample Preparation for Combustion Analysis

Rationale: Nitrogen-rich purines are notoriously difficult to combust fully, leading to low %N readings.

  • Recrystallization: Purify crude material using Ethanol/Water to remove inorganic salts.

  • Vacuum Drying: Dry sample at

    
     under high vacuum (
    
    
    
    ) for 24 hours over
    
    
    .
    • Checkpoint: If the sample is a hydrate, standard drying may not remove bound water. Perform TGA (Thermogravimetric Analysis) if unsure.

  • Weighing: Use a microbalance (

    
     precision). Weigh 2.0–3.0 mg into a Tin (Sn) capsule .
    
  • Oxidation Aid: Add 1–2 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to the capsule.
    • Expert Insight: This acts as a flux and oxygen donor, preventing the formation of refractory char (graphitic carbon) which causes low Carbon results.

Protocol 2: The Decision Workflow

Do not blindly send every sample for EA. Use this logic flow to optimize resources.

ValidationWorkflow Start Crude Synthesis 6-(piperazin-1-yl)-9H-purine LCMS Run LC-MS (Check Identity) Start->LCMS PurityCheck Purity > 95%? LCMS->PurityCheck Purify Prep HPLC / Recrystallize PurityCheck->Purify No SolventCheck Run 1H NMR (Check Solvents) PurityCheck->SolventCheck Yes Purify->LCMS TrappedSolvent Trapped Solvent Detected? SolventCheck->TrappedSolvent Dry Vacuum Dry (High Temp) TrappedSolvent->Dry Yes FinalDecision Select Final Validation TrappedSolvent->FinalDecision No Dry->SolventCheck qNMR Method: qNMR (If sample < 5mg) FinalDecision->qNMR Limited Sample EA Method: Elemental Analysis (Gold Standard for Bulk) FinalDecision->EA Sample > 10mg Need Solvate Conf.

Figure 1: Analytical Decision Matrix. This workflow prevents "false failures" in EA by ensuring solvent removal prior to combustion.

Part 5: Mechanism of Action (Combustion)

Understanding why the analysis works (or fails) is critical for troubleshooting.

CombustionMechanism Sample Sample (Purine Derivative) Furnace Combustion Furnace (950°C + O2) Sample->Furnace Flash Combustion Reduction Reduction Tube (Cu @ 600°C) Furnace->Reduction NOx, CO2, H2O Traps Adsorption Traps (H2O / CO2) Reduction->Traps N2, CO2, H2O (NOx reduced to N2) Detector TCD Detector Traps->Detector Separated Gases

Figure 2: The Combustion Pathway. Critical for purines: The Reduction Tube converts Nitrogen Oxides (


)—formed by high-N combustion—back to measurable 

gas.
References
  • Journal of Medicinal Chemistry. (2025). Author Guidelines for Purity Documentation. American Chemical Society. (Requires Found values within 0.4% of Calculated).

  • International Council for Harmonisation (ICH). (2022).[1][2] Guideline Q3D(R2) on Elemental Impurities. (Regulatory context for inorganic impurities).

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Comparison of qNMR vs EA).

  • Koufaki, M., et al. (2012).[3] Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine. Bioorganic & Medicinal Chemistry. (Synthesis and properties of piperazinyl-purines).

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 6-(piperazin-1-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-(piperazin-1-yl)-9H-purine. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. This document is structured to deliver in-depth technical guidance, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Analysis: Understanding the Risks

The primary hazards associated with 6-(piperazin-1-yl)-9H-purine are derived from its constituent parts: the purine scaffold and the piperazine ring.

  • Purine Analogs: Many purine analogs are biologically active and can interfere with cellular processes.[2][3] While the specific toxicology of 6-(piperazin-1-yl)-9H-purine is not extensively documented in the public domain, it is prudent to handle it as a potentially bioactive compound.

  • Piperazine Derivatives: Piperazine and its derivatives can be corrosive and are known to cause skin and eye irritation.[4][5] High exposure to piperazine can lead to a range of adverse health effects, including weakness, blurred vision, and tremors.[4][6] Furthermore, piperazine derivatives have been noted for their potential to cause chronic and acute health problems.[7][8]

Given these potential hazards, the primary routes of exposure to be controlled are inhalation of airborne particles, skin contact, and eye contact.

Core Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is essential to minimize the risk of exposure. The following table summarizes the recommended PPE for handling 6-(piperazin-1-yl)-9H-purine, particularly in its powdered form.

PPE ComponentSpecificationRationale for Use
Gloves Nitrile, powder-free, double-glovedNitrile provides good chemical resistance. Double-gloving is a best practice when handling potentially hazardous compounds to protect against undetected punctures or permeation.[9] Powder-free gloves prevent the aerosolization of the compound.
Eye Protection Safety goggles with side shields or a face shieldProtects against splashes and airborne particles.[9][10] A face shield offers broader protection, especially when handling larger quantities or if there is a significant risk of splashing.
Respiratory Protection NIOSH-approved N95 respirator or higherEssential when handling the compound as a powder to prevent inhalation of airborne particles.[11][12] Surgical masks do not provide adequate respiratory protection from chemical dust.[12]
Lab Coat/Gown Disposable, long-sleeved gown with tight-fitting cuffsProvides a barrier against skin contact.[9] Disposable gowns prevent the cross-contamination of personal clothing and other work areas.
Head and Shoe Covers DisposableRecommended to prevent the spread of contamination outside the immediate work area.[9][11]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict, step-by-step protocol is critical for ensuring safety. The following workflow is designed to be a self-validating system, minimizing the potential for error and exposure.

I. Preparation and Donning of PPE
  • Area Preparation: Before handling the compound, ensure the work area, typically a chemical fume hood or a designated containment area, is clean and uncluttered.[13] Have all necessary equipment and waste disposal containers readily accessible.

  • Hand Washing: Thoroughly wash and dry your hands before donning any PPE.

  • Head and Shoe Covers: Put on a hair cover and shoe covers.[11]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Wear a disposable gown, ensuring it is fully closed at the back and the cuffs are snug over the inner gloves.[9]

  • Respiratory Protection: If handling the powder, don a fit-tested N95 respirator.[11][12]

  • Eye Protection: Put on safety goggles or a face shield.[9]

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gown are tucked into the outer gloves.

II. Handling 6-(piperazin-1-yl)-9H-purine
  • Containment: All handling of the powdered compound should be performed within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[14]

  • Weighing: When weighing the powder, use a balance inside the fume hood or a weighing enclosure. Use anti-static weighing paper to prevent dispersal of the powder.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

  • Spill Management: In the event of a spill, follow established laboratory procedures for hazardous chemical spills. This typically involves containing the spill with an absorbent material, decontaminating the area, and disposing of the waste in a designated hazardous waste container.

III. Doffing of PPE and Decontamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in a designated hazardous waste container.

  • Gown: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as you go. Avoid touching the outside of the gown. Dispose of it in the hazardous waste container.

  • Eye and Respiratory Protection: Remove the face shield or goggles and the respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan

All disposable PPE and any materials that have come into contact with 6-(piperazin-1-yl)-9H-purine must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, weigh paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous waste container.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[15] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow of donning and doffing PPE to ensure a safe handling process.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Prep Prepare Work Area Wash1 Wash Hands Prep->Wash1 HeadShoe Don Head & Shoe Covers Wash1->HeadShoe InnerGloves Don Inner Gloves HeadShoe->InnerGloves Gown Don Gown InnerGloves->Gown Respirator Don Respirator Gown->Respirator EyePro Don Eye Protection Respirator->EyePro OuterGloves Don Outer Gloves EyePro->OuterGloves Handle Handle Compound OuterGloves->Handle DoffOuterGloves Doff Outer Gloves Handle->DoffOuterGloves DoffGown Doff Gown DoffOuterGloves->DoffGown DoffEyeRespirator Doff Eye & Respiratory Protection DoffGown->DoffEyeRespirator DoffInnerGloves Doff Inner Gloves DoffEyeRespirator->DoffInnerGloves Wash2 Wash Hands DoffInnerGloves->Wash2

Caption: PPE Donning and Doffing Workflow.

Conclusion

The safe handling of 6-(piperazin-1-yl)-9H-purine is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment and handling protocols. By following the guidance outlined in this document, researchers can significantly mitigate the risks of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the available safety data for any chemical before beginning work. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide workers with information and training on hazardous chemicals in their work area.[16]

References

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  • Koufaki, M., et al. (2012). Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & Medicinal Chemistry, 20(19), 5948-56. [Link]

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  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Gunes, H., et al. (2012). Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells. Journal of Medicinal Chemistry, 55(9), 4335-4347. [Link]

  • Connor, T. H. Personal Equipment for Use in Handling Hazardous Drugs. [URL Not Available]
  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]

  • MDPI. 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone. [Link]

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Sources

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